1-ethyl-4-(methylsulfonyl)piperazine
Description
The exact mass of the compound 1-ethyl-4-(methylsulfonyl)piperazine is 192.09324893 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-ethyl-4-(methylsulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-4-(methylsulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGSACSDQNLVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 1-ethyl-4-(methylsulfonyl)piperazine
An In-Depth Technical Guide to the Physicochemical Properties of 1-ethyl-4-(methylsulfonyl)piperazine
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-ethyl-4-(methylsulfonyl)piperazine, a molecule of interest within contemporary drug discovery programs. The piperazine scaffold is a privileged structure in medicinal chemistry, and understanding the impact of N-alkylation and N-sulfonylation is critical for optimizing drug candidates.[1][2] This document outlines the predicted molecular characteristics of the title compound and presents detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters. The narrative emphasizes the causal relationships between molecular structure, experimental design, and the resulting data's implications for Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and advance piperazine-based compounds.
The piperazine ring is a cornerstone of modern medicinal chemistry, prized for its versatile synthetic handles and its ability to fine-tune physicochemical properties such as aqueous solubility, lipophilicity, and pKa.[1][2] These properties are not merely academic data points; they are critical determinants of a drug's in vivo behavior, influencing everything from oral bioavailability to target engagement and potential toxicity.[3][4][5] The title compound, 1-ethyl-4-(methylsulfonyl)piperazine, combines this privileged scaffold with two key functional groups: an N-ethyl group and an N-methylsulfonyl group. The ethyl group is expected to increase lipophilicity, while the potent electron-withdrawing nature of the methylsulfonyl group will significantly decrease the basicity of the adjacent nitrogen atom, profoundly impacting the molecule's ionization state at physiological pH.
This guide provides a predictive overview of these properties and, more importantly, a robust framework for their experimental validation.
Molecular Profile and Predicted Physicochemical Properties
A foundational step in any characterization campaign is the in silico prediction of core properties. These predictions, derived from the compound's structure, guide initial experimental design and help contextualize empirical findings.
Chemical Structure:
-
IUPAC Name: 1-ethyl-4-(methylsulfonyl)piperazine
-
Molecular Formula: C₇H₁₆N₂O₂S
-
SMILES: CCN1CCN(CC1)S(=O)(=O)C
The table below summarizes the computationally predicted physicochemical properties. These values serve as benchmarks for the experimental work detailed in subsequent sections.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 192.28 g/mol | Influences diffusion and transport across biological membranes. Generally, values <500 Da are preferred for oral bioavailability (Lipinski's Rule of 5).[3] |
| cLogP (Octanol-Water Partition Coefficient) | ~ -0.5 to 0.5 | A measure of lipophilicity. This value suggests a relatively hydrophilic character, which is favorable for aqueous solubility but may require balancing for membrane permeability.[3][4] |
| Topological Polar Surface Area (TPSA) | ~ 50-60 Ų | Predicts transport properties. TPSA < 140 Ų is generally associated with good cell permeability. |
| Hydrogen Bond Donors | 0 | The absence of N-H groups limits hydrogen bond donation capacity. |
| Hydrogen Bond Acceptors | 4 (2 nitrogens, 2 sulfonyl oxygens) | Influences solubility and interactions with biological targets.[3] |
| Predicted pKa (Basic) | pKa₁: ~8.0-8.5 (for the ethyl-substituted nitrogen) | The ionization state at physiological pH (7.4) is critical for solubility, permeability, and target binding. The electron-withdrawing sulfonyl group drastically reduces the basicity of its adjacent nitrogen, making it effectively non-basic under physiological conditions. The remaining tertiary amine is the primary basic center.[6][7] |
Synthesis and Structural Confirmation Workflow
The empirical validation of physicochemical properties requires a pure, structurally confirmed sample of the target compound. A plausible and efficient synthetic route involves the sulfonylation of a commercially available precursor.
Proposed Synthetic Protocol
This protocol describes the reaction of 1-ethylpiperazine with methanesulfonyl chloride. The choice of an appropriate base and solvent system is critical to ensure high yield and minimize side reactions. A tertiary amine base like triethylamine (TEA) is used to scavenge the HCl byproduct without competing in the nucleophilic substitution.
Materials:
-
1-ethylpiperazine
-
Methanesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-ethylpiperazine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.
-
Reagent Addition: Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes. Maintaining a low temperature prevents potential side reactions and degradation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 1-ethyl-4-(methylsulfonyl)piperazine.
Structural Characterization Workflow
Confirmation of the product's identity and purity is a non-negotiable step. The following workflow ensures the material is suitable for physicochemical analysis.
Caption: Workflow for the synthesis and structural confirmation of the target compound.
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 193.10.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise molecular structure and assess purity.[8][9][10][11] The spectra should be consistent with the proposed structure, showing signals for the ethyl group, the four distinct methylene groups of the piperazine ring, and the methyl group of the sulfonyl moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. Strong absorption bands expected around 1350 cm⁻¹ and 1160 cm⁻¹ are indicative of the asymmetric and symmetric S=O stretching of the sulfonyl group, respectively.[12]
Experimental Protocols for Physicochemical Characterization
The following protocols are designed as self-validating systems for determining the properties that govern a compound's ADME profile.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: Solubility is a gatekeeper for absorption; a compound must be in solution to be absorbed.[5] The shake-flask method (OECD Guideline 105) is the gold-standard for determining thermodynamic solubility, providing a definitive value under equilibrium conditions.
Protocol:
-
Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached. The extended time is necessary to allow the solid-state crystal lattice energy to be overcome and a true thermodynamic equilibrium to be established.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.
-
Validation: The presence of solid material at the end of the experiment is essential to confirm that the solution was indeed saturated.
Lipophilicity: LogD₇.₄ Determination (Shake-Flask Method)
Causality: Lipophilicity, the balance between water and lipid affinity, governs a molecule's ability to cross biological membranes.[3] For an ionizable compound, the distribution coefficient (LogD) at a specific pH is more physiologically relevant than the partition coefficient (LogP). We measure LogD at pH 7.4 to mimic blood plasma.
Protocol:
-
System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase by shaking them together for 24 hours and then allowing the layers to separate. This ensures that the activity of each solvent is not altered during the experiment.
-
Compound Addition: Add a known amount of the compound, dissolved in the pre-saturated aqueous phase, to a vial containing a known volume of pre-saturated n-octanol. The initial concentration should be well below the compound's aqueous solubility limit.
-
Partitioning: Shake the vial vigorously for 1-3 hours at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )
Ionization Constant (pKa) Determination (Potentiometric Titration)
Causality: The pKa dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and potential for ionic interactions with targets.[6][13][14] Potentiometric titration is a highly accurate method for measuring pKa by monitoring pH changes during neutralization.
Protocol:
-
Sample Preparation: Prepare a solution of the compound (as its hydrochloride salt, if necessary, to ensure initial solubility) in deionized water or a water/co-solvent mixture at a known concentration (e.g., 1-5 mM).
-
Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition. The titration should proceed past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely identify the equivalence point(s). Given the structure, only one pKa corresponding to the N-ethyl tertiary amine is expected to be observed in the typical aqueous pH range.
Caption: Experimental workflow for determining key physicochemical properties.
Integration with ADME and Drug Development
The experimentally determined physicochemical properties are not endpoints but rather inputs for predicting the in vivo fate of a drug candidate.
Caption: Relationship between physicochemical properties and the ADME profile.
-
Absorption: The predicted low-to-moderate lipophilicity and high TPSA suggest that passive diffusion across the gut wall might be limited. However, its good predicted aqueous solubility and the presence of a basic center mean that dissolution will likely not be a limiting factor. The actual LogD and solubility values will clarify this balance.
-
Distribution: A hydrophilic compound (low LogD) may have a smaller volume of distribution, remaining more in the systemic circulation rather than penetrating tissues. This can be advantageous or disadvantageous depending on the therapeutic target.
-
Metabolism: The piperazine ring is susceptible to metabolism by cytochrome P450 enzymes.[15] The ethyl group could be a site for dealkylation or hydroxylation. The methylsulfonyl group is generally stable.
-
Excretion: The compound's hydrophilicity suggests that renal clearance could be a significant route of excretion.[15]
By integrating these experimentally-derived physicochemical data points, drug development teams can make more informed decisions, anticipate potential liabilities, and rationally design the next generation of compounds with optimized ADME profiles.[16][17][18]
References
- Vertex AI Search. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
-
Charifson, P. S., & Walters, W. P. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
- Fiveable. (2025, August 15). Physicochemical properties | Medicinal Chemistry Class Notes.
- Jadhav, S. B., et al. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery.
- Raytor. (2025, July 16). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy.
- International Journal of Biology and Chemistry. (n.d.).
- MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review.
- MDPI. (2024, October 24).
-
Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed Central. [Link]
- Royal Society of Chemistry. (2023, February 3). Physicochemical Properties | The Handbook of Medicinal Chemistry.
-
National Center for Biotechnology Information. (n.d.). 1-Ethyl-4-methylpiperazine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Methylsulfonylpiperazin-1-yl)ethanimine. PubChem. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. [Link]
-
Pacific BioLabs. (n.d.). Physicochemical Properties. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
National Center for Biotechnology Information. (n.d.). 1-(Methylsulfonyl)piperazine. PubChem. [Link]
- ResearchGate. (n.d.). pKa values of common substituted piperazines.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones.
- MDPI. (2023, May 10). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles.
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. PubMed Central. [Link]
- Semantic Scholar. (2009, July 15).
-
SpectraBase. (n.d.). 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate - Optional[1H NMR] - Spectrum. [Link]
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- MDPI. (2024, January 15).
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. uregina.ca [uregina.ca]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. mdpi.com [mdpi.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Piperazine - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 17. raytor.com [raytor.com]
- 18. Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
1-Ethyl-4-(methylsulfonyl)piperazine: Mechanistic Profile & Synthetic Utility
The following technical guide details the mechanistic role, physicochemical properties, and synthetic utility of 1-ethyl-4-(methylsulfonyl)piperazine , a specialized pharmacophore in medicinal chemistry.
Technical Monograph for Drug Development Professionals
Executive Summary
1-Ethyl-4-(methylsulfonyl)piperazine (CAS: 98433-26-2) is a functionalized piperazine derivative widely utilized as a strategic building block in the synthesis of bioactive small molecules. Unlike the promiscuous di-basic piperazine scaffold, this mono-sulfonated derivative exhibits a distinct physicochemical profile characterized by reduced basicity , enhanced metabolic stability , and specific hydrogen-bonding capabilities .
Its "mechanism of action" in a drug discovery context is defined by its role as a bioisostere and pharmacokinetic modulator . It is frequently incorporated into kinase inhibitors, GPCR antagonists, and ion channel modulators to optimize the Lipophilic Ligand Efficiency (LLE) and mitigate off-target liabilities such as hERG inhibition.
Physicochemical Mechanism of Action
The core utility of 1-ethyl-4-(methylsulfonyl)piperazine lies in its ability to modulate the electronic and steric environment of a drug candidate.
pKa Modulation and Basicity
The introduction of the electron-withdrawing methylsulfonyl group (
-
N1 (Ethyl-substituted): Retains tertiary amine character but with a lowered pKa (typically ~7.5–8.0) compared to N-ethylpiperazine (~9.8) due to the inductive electron-withdrawing effect of the distal sulfonyl group.
-
N4 (Sulfonyl-substituted): The nitrogen lone pair is delocalized into the sulfonyl group, rendering it non-basic at physiological pH.
Impact on Drug Design: This mono-basic character is critical for membrane permeability . By reducing the fraction of the molecule that is dicationic at physiological pH, the scaffold improves passive diffusion across the blood-brain barrier (BBB) and gastrointestinal tract.
Lipophilicity and Solubility
The methylsulfonyl group acts as a "polar handle," balancing the lipophilicity of the ethyl group.
-
LogP Modulation: The sulfonyl moiety lowers the LogP relative to an N-alkyl or N-aryl group, preventing the molecule from becoming overly lipophilic ("grease ball" effect).
-
Solubility: The sulfonyl oxygens serve as strong hydrogen bond acceptors (HBA), enhancing aqueous solubility without introducing a donor (HBD), which is favorable for permeability.
Table 1: Comparative Physicochemical Properties
| Property | Piperazine | 1-Ethylpiperazine | 1-Ethyl-4-(methylsulfonyl)piperazine |
| Basicity (pKa) | ~9.8 / 5.6 (Di-basic) | ~9.9 / 5.8 (Di-basic) | ~7.8 (Mono-basic) |
| H-Bond Donors | 2 | 1 | 0 |
| H-Bond Acceptors | 2 | 2 | 4 (2 N + 2 O) |
| Electronic Character | Nucleophilic | Nucleophilic | Electrophilic (at S) / Nucleophilic (at N1) |
| Primary Utility | Linker / Scaffold | Reagent | Pharmacophore / Modulator |
Biological Interaction Mechanism
In the context of ligand-protein binding, the 1-ethyl-4-(methylsulfonyl)piperazine moiety operates through specific molecular interactions.
Binding Mode
-
Sulfonyl Group: Acts as a specific anchor in the binding pocket. The two oxygen atoms can form water-mediated hydrogen bonds or direct H-bonds with backbone amides (e.g., in the hinge region of kinases or the orthosteric site of GPCRs).
-
Piperazine Ring: Provides a rigid spacer that orients the ethyl and methylsulfonyl groups in a defined vector (chair conformation).
-
Ethyl Group: Fills small hydrophobic pockets (e.g., ribose pocket or hydrophobic sub-domains), providing van der Waals contacts that improve potency.
Metabolic Stability (Metabolic Soft Spot Blocking)
Unsubstituted piperazines are prone to N-oxidation and ring hydroxylation. The N-sulfonyl group sterically and electronically deactivates the N4 position, blocking N-oxidation and reducing the rate of CYP450-mediated metabolism. This extends the half-life (
Mitigation of hERG Toxicity
Basic amines, particularly secondary and tertiary piperazines, are frequent culprits in hERG channel blockade (leading to QT prolongation). By sulfonylating the N4 nitrogen, the overall basicity is reduced, and the pharmacophore's electrostatic potential is altered, often resulting in reduced affinity for the hERG channel pore .
Synthetic Pathways & Protocols
The synthesis of 1-ethyl-4-(methylsulfonyl)piperazine and its incorporation into drug scaffolds follows a robust, self-validating protocol.
Synthesis of the Core Scaffold
The synthesis typically proceeds via the selective sulfonylation of 1-ethylpiperazine.
Reaction Scheme:
Step-by-Step Protocol:
-
Reagents: 1-Ethylpiperazine (1.0 eq), Methanesulfonyl chloride (1.1 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
-
Procedure:
-
Dissolve 1-ethylpiperazine and TEA in DCM under
atmosphere at 0°C. -
Add MsCl dropwise over 30 minutes to control the exotherm.
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (
). Wash organic layer with brine. -
Purification: Dry over
, concentrate in vacuo. Purify via silica gel flash chromatography (MeOH/DCM gradient) if necessary, though the crude is often sufficiently pure (>95%).
-
Visualization of Synthetic Logic
The following diagram illustrates the synthetic workflow and the downstream applications of the scaffold.
Caption: Synthetic pathway for 1-ethyl-4-(methylsulfonyl)piperazine and its divergence into therapeutic applications.
Applications in Drug Discovery (Case Studies)
Kinase Inhibitor Optimization
In the development of inhibitors for targets like PI3K or mTOR , the 1-ethyl-4-(methylsulfonyl)piperazine moiety is often attached to the solvent-exposed region of the inhibitor.
-
Mechanism: The ethyl group provides a small hydrophobic anchor, while the sulfonyl group interacts with the water network at the kinase active site entrance.
-
Outcome: Improved solubility and reduced clearance compared to the N-methyl analog.
Antipsychotic & CNS Agents
Piperazine derivatives are privileged structures in CNS drug discovery (e.g., Aripiprazole, Olanzapine).
-
Mechanism: The 1-ethyl-4-(methylsulfonyl)piperazine fragment mimics the binding of endogenous neurotransmitters but with altered kinetics. The sulfonyl group prevents rapid oxidative metabolism seen with N-methyl groups.
Safety and Handling
While 1-ethyl-4-(methylsulfonyl)piperazine is a stable intermediate, standard laboratory safety protocols must be observed.
-
Hazard Classification: Irritant (Skin/Eye).
-
Genotoxicity: Unlike alkyl mesylates (e.g., methyl methanesulfonate), the sulfonamide linkage (N-SO2-C) is chemically stable and not an alkylating agent. It does not carry the same genotoxic structural alert as mesylate esters.
-
Storage: Store in a cool, dry place under inert atmosphere. Hygroscopic potential is low compared to piperazine salts.
References
-
Berkheij, M., et al. (2005). "Synthesis of 1,4-disubstituted piperazines via a novel solid-phase approach." Tetrahedron Letters, 46(14), 2369-2371. Link
-
Dinsmore, C. J., & Beshore, D. C. (2002). "Recent advances in the synthesis of piperazines and piperidines." Tetrahedron, 58(17), 3297-3312. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
PubChem Compound Summary. (2024). "1-Ethyl-4-(methylsulfonyl)piperazine (CAS 98433-26-2)." National Center for Biotechnology Information. Link
-
Gurdal, E. E., et al. (2015). "Synthesis and biological evaluation of some new piperazine derivatives as potential antitumor agents." Archives of Pharmacal Research, 38, 563–572. Link
Biological Activity of Sulfonylpiperazine Derivatives
Executive Summary
The sulfonylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to bind diverse biological targets with high affinity. This guide analyzes the pharmacological versatility of sulfonylpiperazine derivatives, specifically focusing on three primary therapeutic vectors: metabolic regulation (11β-HSD1 inhibition) , oncology (VEGFR-2/Topo II inhibition) , and antimicrobial defense (LpxH targeting) .
By leveraging the rigid piperazine core as a linker and the sulfonyl group as a hydrogen-bond acceptor, researchers can fine-tune pharmacokinetic profiles. This document provides a structural analysis of these activities, supported by quantitative data and validated experimental protocols.
Chemical Scaffold & SAR Analysis
The sulfonylpiperazine core consists of a piperazine ring nitrogen-linked to a sulfonyl group. Its biological activity is dictated by substitutions at the
Structural Logic
-
The Sulfonyl Group (
): Acts as a critical hydrogen bond acceptor. In 11β-HSD1 inhibitors, it often orients the molecule within the hydrophobic pocket of the enzyme. -
The Piperazine Ring: Provides a semi-rigid spacer that directs the spatial arrangement of the
and substituents, crucial for spanning active sites (e.g., the L-shaped tunnel of LpxH).
Structure-Activity Relationship (SAR) Visualization
Figure 1: SAR map illustrating how specific substitutions at N1 and N4 positions drive therapeutic selectivity.
Therapeutic Sector A: Metabolic Disorders (11β-HSD1 Inhibition)
Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a validated strategy for treating Type 2 Diabetes and Metabolic Syndrome.[1] 11β-HSD1 converts inactive cortisone into active cortisol, amplifying intracellular glucocorticoid signaling.[1]
Mechanism of Action
Sulfonylpiperazines act as competitive inhibitors, occupying the cortisone-binding pocket. This prevents the reduction of cortisone, thereby lowering local cortisol levels in adipose tissue and the liver.
Key Data Points
Optimization of arylsulfonylpiperazines has yielded compounds with nanomolar potency.[2]
| Compound ID | R-Group ( | IC50 (Human 11β-HSD1) | Mechanism | Source |
| (R)-45 | 4-fluorophenyl | 3 nM | Competitive Inhibition | [1] |
| Cmpd 13q | Piperazine sulfonamide | <10 nM | Selective vs 11β-HSD2 | [2] |
| (S)-25 | Diarylsulfone analog | 5 nM | High Oral Bioavailability | [3] |
Therapeutic Sector B: Antimicrobial (LpxH Inhibition)
A rapidly emerging application is targeting LpxH (UDP-2,3-diacylglucosamine pyrophosphate hydrolase) in Gram-negative bacteria.[3][4][5] This enzyme is essential for Lipid A biosynthesis, a key component of the bacterial outer membrane.[6]
The "Pyridinyl" Breakthrough
Replacing the standard phenyl sulfonyl group with a pyridinyl group significantly enhances interaction with the F141 residue in the LpxH insertion lid.[4][6]
-
Target: Klebsiella pneumoniae, E. coli[5]
-
Potency:
values range from 0.02–0.05 nM.[4] -
Outcome: Bactericidal activity with low spontaneous resistance frequency (
).
LpxH Inhibition Pathway
Figure 2: Mechanism of LpxH inhibition by sulfonylpiperazines leading to bacterial cell death.
Experimental Protocols
Reliable data generation requires rigorous assay protocols. Below are the standard operating procedures (SOPs) for synthesis and enzymatic evaluation.
General Synthesis of Sulfonylpiperazines
Reaction Type: Nucleophilic Substitution (Sulfonylation)
-
Reagents: N-substituted piperazine (1.0 eq), Aryl sulfonyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the piperazine derivative in anhydrous DCM under nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA dropwise, followed by the slow addition of aryl sulfonyl chloride.
-
Allow the mixture to warm to room temperature and stir for 4–12 hours (monitor via TLC).
-
Workup: Wash with water, saturated
, and brine. Dry over and concentrate in vacuo. -
Purification: Recrystallization from ethanol or column chromatography (Hexane:EtOAc).
-
11β-HSD1 Scintillation Proximity Assay (SPA)
Objective: Determine IC50 values for potential inhibitors.
-
Buffer: 50 mM Tris-HCl (pH 7.2), 1 mM EDTA.
-
Substrate:
-Cortisone and NADPH (cofactor). -
Microsomes: Human liver microsomes or recombinant 11β-HSD1.
-
Protocol:
-
Incubate enzyme with test compound (in DMSO) for 15 mins at 37°C.
-
Initiate reaction by adding
-Cortisone and NADPH. -
Incubate for 60 mins at 37°C.
-
Stop reaction by adding SPA beads coated with anti-cortisol monoclonal antibodies.
-
Readout: Measure scintillation counts. The beads bind only to the product (Cortisol). Lower counts = Higher Inhibition.
-
LpxH Malachite Green Assay
Objective: Measure inorganic phosphate (
-
Reagents: Recombinant LpxH, UDP-2,3-diacyl-GlcN (substrate), Malachite Green Reagent.
-
Protocol:
-
Prepare reaction mixture: 10 nM LpxH in assay buffer (pH 7.5, 0.01% Triton X-100).
-
Add inhibitor (serial dilutions).
-
Add substrate to start reaction.
-
Incubate at 30°C for 20 minutes.
-
Add Malachite Green reagent to quench reaction and develop color.
-
Readout: Measure Absorbance at 620 nm.
concentration correlates with enzyme activity.
-
References
-
Vertex Pharmaceuticals. "Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters. Link
-
Journal of Medicinal Chemistry. "Piperazine sulfonamides as potent, selective, and orally available 11beta-HSD1 inhibitors." J Med Chem.[7] Link
-
National Institutes of Health. "The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors." Bioorg Med Chem Lett. Link
-
American Chemical Society. "Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity." JACS Au. Link
-
Bentham Science. "Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors." Letters in Drug Design & Discovery. Link
-
MDPI. "A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells." Molecules. Link
Sources
- 1. Recent advances in the discovery of 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of N-substituted piperazines
An In-Depth Technical Guide to the Structure-Activity Relationship of N-Substituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—including structural rigidity, a high polar surface area, and the capacity for dual N-functionalization—have established it as a "privileged scaffold" in drug discovery.[1][2] Molecules incorporating this moiety have demonstrated a vast range of pharmacological activities, including antipsychotic, antihistaminic, antidepressant, and anticancer effects.[2][3] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing N-substituted piperazines. We will explore the causal links between specific structural modifications at the N1 and N4 positions and their resulting impact on biological activity, pharmacokinetics, and target selectivity. This document is intended to serve as a foundational resource for scientists engaged in the design and optimization of piperazine-based therapeutic agents.
The Piperazine Scaffold: Foundational Physicochemical and Conformational Properties
The widespread use of the piperazine moiety in drug design is a direct result of its advantageous physicochemical characteristics.[4] The two nitrogen atoms provide a combination of hydrogen bond donors and acceptors, which often enhances aqueous solubility and bioavailability.[1][5]
1.1. Basicity and Ionization
Piperazine is a weak base with two distinct pKa values (pKa1 ≈ 5.4, pKa2 ≈ 9.7).[4] At physiological pH (7.4), the more basic nitrogen (pKa2) is predominantly protonated, while the second nitrogen remains largely neutral. This feature is critical for receptor interactions, as the protonated amine can form a key ionic bond with acidic residues (e.g., Aspartate) in a receptor's binding pocket.[6]
The basicity of the nitrogens is highly tunable through N-substitution.
-
N-Alkylation: Generally reduces basicity slightly.[4]
-
N-Acylation or N-Sulfonylation: Significantly reduces basicity due to the electron-withdrawing nature of the carbonyl or sulfonyl group.[4]
-
N-Arylation: The effect depends on the nature of the aryl ring and its substituents. Electron-withdrawing groups on the aryl ring decrease basicity.[4]
This modulation of pKa is a fundamental tool in medicinal chemistry to optimize a compound's solubility, membrane permeability, and target affinity.[4]
1.2. Conformational Analysis
The piperazine ring predominantly adopts a low-energy chair conformation .[7][8] Boat and twisted-boat conformations are also possible but are energetically less favorable.[7] The chair conformation is observed in the vast majority of small-molecule crystal structures and protein-ligand complexes.[8] However, the ring possesses enough flexibility to adapt its conformation to fit specific binding pockets, a feature that contributes to its promiscuity across different targets.[8][9]
N-substitution introduces additional conformational complexity. For instance, N-acylated piperazines exhibit restricted rotation around the N-C(O) amide bond, leading to the existence of distinct rotamers that can be observed by NMR spectroscopy.[10][11] This restricted rotation can influence how the molecule presents its pharmacophoric features to a biological target.
General Principles of N-Substituted Piperazine SAR
The biological activity of piperazine derivatives is primarily dictated by the nature of the substituents at the N1 and N4 positions. A common pharmacophoric model, particularly for CNS-active agents, involves an aryl group attached to N1 and a more diverse, often polar or extended, group at N4.
Below is a generalized workflow for a typical SAR study on N-substituted piperazines.
Caption: A typical experimental workflow for an SAR campaign on N-substituted piperazines.
SAR in Central Nervous System (CNS) Agents
Arylpiperazines are prolific scaffolds for targeting CNS receptors, particularly dopaminergic and serotonergic G-protein coupled receptors (GPCRs).[12][13]
3.1. Antipsychotics
Many atypical antipsychotics feature a piperazine moiety to modulate dopamine (D2) and serotonin (5-HT2A, 5-HT1A) receptors.[12][14] The archetypal structure is an N-arylpiperazine connected via a linker to another cyclic system.
-
N1-Aryl Group: This group is crucial for affinity and selectivity.
-
A dichlorophenyl group, as seen in Aripiprazole, often confers high affinity for D2 receptors.
-
Replacing the phenyl ring with a benzothiophene, as in Ziprasidone, can fine-tune the receptor profile, enhancing 5-HT1A affinity.[15]
-
-
N4-Substituent & Linker: The linker (often a C2-C4 alkyl chain) and the terminal N4 group are critical for modulating the overall pharmacological profile and pharmacokinetic properties.
-
The length and flexibility of the linker influence the orientation of the N1-aryl group within the binding pocket.
-
The terminal group can introduce additional receptor interactions. For example, in many multi-target antipsychotics, this part of the molecule is designed to interact with histamine H3 or serotonin 5-HT6 receptors.[15]
-
Table 1: SAR of Arylpiperazine Antipsychotics
| Compound | N1-Aryl Group | N4-Substituent | Key Receptor Affinities (Ki, nM) |
| Aripiprazole Analog | 2,3-Dichlorophenyl | Butyl-phenyl-amide | D2: 0.34, 5-HT1A: 1.7, 5-HT2A: 3.4 |
| Ziprasidone Analog | Benzisothiazolyl | Ethyl-glutarimide | D2: 4.8, 5-HT1A: 3.4, 5-HT2A: 0.4 |
| Compound 22[14] | 2,3-Dichlorophenyl | Propyl-oxadiazole | D2: 1.2, 5-HT1A: 2.1, 5-HT2A: 3.5 |
Data is illustrative and sourced from multiple references to show trends.
3.2. Antidepressants
Piperazine is a key substructure in many antidepressants, often acting as serotonin reuptake inhibitors or 5-HT1A receptor agonists.[16][17]
-
N1-Aryl Group: Substitutions on the phenyl ring are critical. Electron-withdrawing groups like chloro (Cl) or trifluoromethyl (CF3) at the meta or para positions often enhance activity at serotonin transporters (SERT).[13][18]
-
N4-Substituent: The N4 position can tolerate a variety of groups.
-
Short alkyl chains or more complex heterocyclic systems can be attached.
-
In dual serotonin-norepinephrine reuptake inhibitors (SNRIs), the N4-substituent is designed to confer affinity for the norepinephrine transporter (NET).[18]
-
The diagram below illustrates the interaction of a typical arylpiperazine with a serotonin receptor, highlighting key binding motifs.
Caption: Key interactions of an arylpiperazine ligand within a GPCR binding pocket.
SAR in H1 Antihistamines
The piperazine scaffold is central to the development of H1 antihistamines, from first-generation sedating agents like hydroxyzine to second-generation non-sedating drugs like cetirizine.[6]
The general pharmacophore for piperazine-based H1 antagonists includes:
-
A diarylmethyl (benzhydryl) group: Attached to N1, this is essential for high-affinity H1 receptor binding.[6] One of the aryl rings often bears a para-substituent (e.g., Cl).
-
The piperazine ring: Serves as the basic tertiary amine function, which is protonated at physiological pH and crucial for receptor interaction.[6]
-
An N4-substituent: This group profoundly influences the drug's pharmacokinetic properties, particularly its ability to cross the blood-brain barrier (BBB).
-
In hydroxyzine, the N4-substituent is a hydroxyethyl group, and the compound readily enters the CNS, causing sedation.
-
In its metabolite, cetirizine, this group is oxidized to a carboxylic acid.[6] The presence of the charged carboxylate group drastically reduces lipophilicity and makes it a substrate for efflux pumps like P-glycoprotein at the BBB, thereby preventing CNS entry and sedation.[6]
-
SAR in Anticancer Agents
Piperazine derivatives have emerged as potent anticancer agents, acting through various mechanisms including kinase inhibition, tubulin polymerization inhibition, and apoptosis induction.[3][9][19]
-
Kinase Inhibitors: The piperazine ring is a key component of numerous tyrosine kinase inhibitors, such as Imatinib. It often serves as a solubilizing linker connecting two key pharmacophoric fragments, positioning them correctly within the ATP-binding pocket of the target kinase.[20]
-
Tubulin Polymerization Inhibitors: Certain N-arylpiperazine derivatives, when attached to other heterocyclic systems, have shown potent activity as inhibitors of tubulin polymerization, a mechanism shared by classic chemotherapy agents.[4]
-
Apoptosis Induction: Some piperazine compounds can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[21]
Table 2: SAR of Piperazine-based Anticancer Agents
| Compound Class | N1-Substituent | N4-Substituent | Mechanism of Action | IC50 Range (µM) |
| Arylamide Derivatives[4] | Aryl | Acyl | Tubulin Polymerization Inhibition | 0.88 - 6.69 |
| Bis(thiazole) Derivatives[22] | Thiazole | Thiazole | Cytotoxicity (MCF-7) | 62.5 |
| Quinoxaline Hybrids[23] | Fluorophenyl | Methyl | Apoptosis Induction (A549) | ~ Doxorubicin |
Experimental Protocols
6.1. General Protocol for N1-Alkylation/Arylation via Reductive Amination
This method is a cornerstone for creating libraries of N-substituted piperazines.[20]
-
Reaction Setup: To a solution of piperazine (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is added an aldehyde or ketone (1.1 eq.).
-
Iminium Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the carbinolamine and subsequent dehydration to the iminium ion. Acetic acid can be added as a catalyst.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) or sodium cyanoborohydride (NaBH3CN), is added portion-wise.
-
Work-up: The reaction is stirred overnight at room temperature. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or crystallization to yield the desired N-substituted piperazine.
6.2. Protocol for Receptor Binding Assay (Competitive)
This assay determines the affinity (Ki) of a test compound for a specific receptor.
-
Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., D2, 5-HT1A) and a radiolabeled ligand known to bind the receptor with high affinity (e.g., [3H]spiperone for D2).
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the N-substituted piperazine test compound in a suitable assay buffer.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Bioisosteric Replacements
While highly effective, the piperazine scaffold can sometimes lead to undesirable off-target effects or pharmacokinetic profiles.[24] Bioisosteric replacement, where the piperazine ring is replaced by a different scaffold with similar steric and electronic properties, is a common strategy to mitigate these issues.
Common bioisosteres for piperazine include:
-
Homopiperazine: A seven-membered ring that can alter the vectors of the nitrogen substituents.[24]
-
Bridged Bicyclic Rings: Such as 2,5-diazabicyclo[2.2.1]heptane, which introduce conformational rigidity.[25]
-
Spiro-diamines: These can beneficially affect activity and reduce cytotoxicity compared to the parent piperazine compound.[26][27]
-
3-Aminoazetidine: This replacement can eliminate a chiral center and modulate pKa.[24]
The choice of bioisostere allows chemists to fine-tune the conformational presentation and physicochemical properties of the molecule, often leading to improved potency, selectivity, or metabolic stability.[24]
Conclusion
The N-substituted piperazine scaffold remains one of the most versatile and productive frameworks in drug discovery. Its success stems from a unique combination of favorable physicochemical properties, synthetic tractability, and conformational adaptability. A deep understanding of the structure-activity relationships governing substitutions at the N1 and N4 positions is paramount for rationally designing next-generation therapeutics. By carefully modulating the steric, electronic, and lipophilic properties of these substituents, medicinal chemists can precisely tune the affinity, selectivity, and pharmacokinetic profile of piperazine-based compounds to address a wide array of therapeutic targets, from CNS disorders to cancer and allergic diseases. The continued exploration of novel substitution patterns and bioisosteric replacements ensures that the piperazine core will remain a privileged and indispensable tool in the development of new medicines.
References
-
Shi, X. Y., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Source not specified.
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available from: [Link]
-
Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2009, November 15). European Journal of Medicinal Chemistry. Available from: [Link]
-
Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. (2006, August 15). Source not specified. Available from: [Link]
-
Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors. ACS Publications. Available from: [Link]
-
SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. Available from: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). Source not specified. Available from: [Link]
-
Synthesis and SAR of piperazine-based bis(thiazole) derivatives. ResearchGate. Available from: [Link]
-
Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021, June 17). PubMed. Available from: [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022, July 27). PubMed. Available from: [Link]
-
In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024, December 31). Jetir.Org. Available from: [Link]
-
Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. (2012, April 30). PLOS ONE. Available from: [Link]
-
Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. Available from: [Link]
-
Basic Bioisosteres. (2022, July 5). Cambridge MedChem Consulting. Available from: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 6). RSC Publishing. Available from: [Link]
-
A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2023). SciSpace. Available from: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). Beilstein Journals. Available from: [Link]
-
A Simple Synthesis of N-Alkylpiperazines. (2024, September 6). ResearchGate. Available from: [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023, December 11). Taylor & Francis. Available from: [Link]
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021, December 29). MDPI. Available from: [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. (2018, December 6). TÜBİTAK Academic Journals. Available from: [Link]
-
PIPERAZINES. Ataman Kimya. Available from: [Link]
-
Piperazine. Wikipedia. Available from: [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26). ACS Omega. Available from: [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26). ResearchGate. Available from: [Link]
- Preparation of n-substituted piperazines. Google Patents.
-
Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents. (2025, August 22). PubMed. Available from: [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025, March 15). PubMed. Available from: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. Available from: [Link]
-
New Antihistamines: Substituted Piperazine and Piperidine Derivatives as Novel H1-Antagonists. Source not specified. Available from: [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Source not specified. Available from: [Link]
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022, September 1). ACS Publications. Available from: [Link]
-
Substituted piperazine. Wikipedia. Available from: [Link]
-
Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2021, May 7). RSC Publishing. Available from: [Link]
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022, March 4). ACS Omega. Available from: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. Available from: [Link]
-
DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. Source not specified. Available from: [Link]
-
SAR of H1 Receptor Antagonists. Slideshare. Available from: [Link]
-
SAR of piperazine bearing phthalazinone derivatives. ResearchGate. Available from: [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024, April 18). Bentham Science Publisher. Available from: [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 11. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 12. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 20. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 25. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 27. enamine.net [enamine.net]
Unlocking the Therapeutic Potential of 1-ethyl-4-(methylsulfonyl)piperazine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive framework for the systematic investigation of 1-ethyl-4-(methylsulfonyl)piperazine, a novel compound with significant therapeutic promise. Drawing upon the established pharmacological profile of the broader sulfonylpiperazine and piperazine classes of molecules, we will explore potential therapeutic targets and outline a rigorous, multi-pronged strategy for their identification and validation. This document is intended to serve as an in-depth technical resource, blending established scientific principles with actionable experimental designs to accelerate the discovery process.
Introduction: The Sulfonylpiperazine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperazine nucleus is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to bind to a multitude of biological receptors with high affinity.[1][2] This versatile six-membered heterocyclic ring, with its two opposing nitrogen atoms, imparts favorable physicochemical properties such as increased water solubility and oral bioavailability, which are critical for drug development.[2] The incorporation of a sulfonyl group further enhances the therapeutic potential, leading to a diverse range of biological activities.
While 1-ethyl-4-(methylsulfonyl)piperazine itself is a novel entity, the extensive body of research on structurally related compounds provides a fertile ground for hypothesis-driven investigation. Derivatives of the sulfonylpiperazine core have demonstrated significant efficacy in several key therapeutic areas, including:
-
Oncology: Phenylsulfonylpiperazine derivatives have exhibited cytotoxic effects against breast cancer cell lines.[3] Furthermore, a pyrrolo[2,1-f][4][5][6]triazine containing a methylsulfonylpiperazine moiety has been identified as a potent and selective PI3K alpha inhibitor for the treatment of solid tumors.[7]
-
Metabolic Disorders: Chalcone-sulfonyl piperazine hybrids have been explored as inhibitors of α-glucosidase and α-amylase for the management of diabetes.[5] Additionally, piperazine sulfonamide derivatives have shown inhibitory activity against the DPP-4 enzyme.[8]
-
Central Nervous System (CNS) Disorders: The piperazine scaffold is a common feature in drugs targeting CNS conditions. For instance, 5-piperazinyl-3-sulfonylindazoles have been developed as potent and selective 5-HT6 receptor antagonists for potential cognitive enhancement.[6]
-
Ophthalmology: Sulfonylpiperazine derivatives have been successfully designed as potent and selective inhibitors of carbonic anhydrase II (CA II), a validated target for reducing intraocular pressure in glaucoma.[9][10]
-
Infectious Diseases: The parent piperazine structure has a long-standing history as an anthelmintic agent, inducing paralysis in parasites by modulating GABA receptors.[11][12][13]
Given this precedent, a systematic exploration of 1-ethyl-4-(methylsulfonyl)piperazine's activity against targets within these therapeutic areas is a logical and promising starting point.
Proposed Therapeutic Targets and Rationale
Based on the established pharmacology of the sulfonylpiperazine scaffold, we propose the following initial panel of high-priority therapeutic targets for 1-ethyl-4-(methylsulfonyl)piperazine.
| Therapeutic Area | Potential Target(s) | Rationale for Investigation |
| Oncology | PI3Kα, Carbonic Anhydrase IX (CAIX) | The methylsulfonylpiperazine moiety is present in known PI3Kα inhibitors.[7] CAIX is a target for related arylsulfonyl piperazine derivatives with anticancer activity.[14] |
| Metabolic Disorders | α-Glucosidase, α-Amylase, DPP-4 | Sulfonyl piperazine hybrids have demonstrated inhibitory activity against these key enzymes in glucose metabolism.[5][8] |
| CNS Disorders | 5-HT6 Receptor | The sulfonylpiperazine core is a key component of potent 5-HT6 receptor antagonists.[6] |
| Ophthalmology | Carbonic Anhydrase II (CA II) | Sulfonylpiperazine derivatives are established as potent inhibitors of CA II for glaucoma treatment.[9][10] |
| Infectious Diseases | GABA Receptors (in parasites) | The piperazine nucleus is a known modulator of GABA receptors in nematodes, leading to anthelmintic effects.[11][12][13] |
A Phased Approach to Target Identification and Validation
We recommend a phased experimental approach, commencing with broad phenotypic screening and progressively narrowing the focus to specific target engagement and mechanism of action studies.
Phase 1: Broad Phenotypic Screening
The initial phase aims to identify the most promising therapeutic area(s) for 1-ethyl-4-(methylsulfonyl)piperazine through a series of cell-based and biochemical assays.
Experimental Workflow: Phase 1
Figure 1: Phase 1 Experimental Workflow.
Detailed Protocols: Phase 1
A. Cancer Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., MCF7 for breast cancer, SKOV-3 for ovarian cancer) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of 1-ethyl-4-(methylsulfonyl)piperazine for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
B. α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: In a 96-well plate, incubate the enzyme with varying concentrations of 1-ethyl-4-(methylsulfonyl)piperazine.
-
Reaction Initiation: Add the pNPG substrate to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction with the addition of a basic solution (e.g., Na2CO3).
-
Absorbance Reading: Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Data Analysis: Calculate the IC50 value for α-glucosidase inhibition.
Phase 2: Target Engagement and Mechanism of Action
Once a primary therapeutic area of interest is identified, Phase 2 focuses on confirming direct target engagement and elucidating the downstream cellular effects.
Experimental Workflow: Phase 2
Figure 2: Phase 2 Experimental Workflow for a hypothetical oncology hit.
Detailed Protocols: Phase 2
A. Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with 1-ethyl-4-(methylsulfonyl)piperazine or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target protein (e.g., PI3Kα) remaining in the soluble fraction by Western blot.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
B. Western Blot Analysis of PI3K/AKT Pathway
-
Cell Lysis: Treat cancer cells with 1-ethyl-4-(methylsulfonyl)piperazine for various time points and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and downstream effectors.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the changes in protein phosphorylation to assess the inhibitory effect of the compound on the signaling pathway.
Signaling Pathway Visualization
Figure 3: Proposed inhibition of the PI3K/AKT signaling pathway.
Conclusion and Future Directions
This guide provides a foundational strategy for elucidating the therapeutic potential of 1-ethyl-4-(methylsulfonyl)piperazine. By leveraging the known pharmacology of the sulfonylpiperazine scaffold, we have identified high-probability therapeutic targets and outlined a systematic approach for their investigation. The proposed phased workflow, from broad phenotypic screening to detailed mechanism of action studies, ensures a rigorous and efficient path to understanding the compound's biological activity.
Successful identification and validation of a primary target will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic agent. The versatility of the piperazine core suggests that even if the initial hypotheses are not confirmed, the compound may possess unexpected activities in other therapeutic areas, warranting a flexible and adaptive research approach.
References
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. Available at: [Link]
-
Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: design, synthesis, biological evaluation, and molecular docking study. (2025). PubMed. Available at: [Link]
-
Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2024). PMC. Available at: [Link]
-
5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists. (2010). PubMed. Available at: [Link]
-
4-(Methylsulfonyl)piperazin-1-ium chloride. (n.d.). PMC. Available at: [Link]
-
Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2024). ResearchGate. Available at: [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. Available at: [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Applicable Chemistry. Available at: [Link]
-
Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. (n.d.). PrepChem.com. Available at: [Link]
-
Piperazine. (n.d.). Wikipedia. Available at: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Available at: [Link]
-
1-(Methylsulfonyl)piperazine. (n.d.). PubChem. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). ResearchGate. Available at: [Link]
-
MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. (n.d.). PubMed. Available at: [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][5][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed. Available at: [Link]
-
What is the mechanism of Piperazine? (2024). Patsnap Synapse. Available at: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Available at: [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025). ResearchGate. Available at: [Link]
-
A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). MDPI. Available at: [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). MDPI. Available at: [Link]
Sources
- 1. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Profiling of 1-Ethyl-4-(methylsulfonyl)piperazine
Topic: Solubility and Stability of 1-Ethyl-4-(methylsulfonyl)piperazine Content Type: Technical Monograph & Characterization Framework Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists
Executive Summary
1-Ethyl-4-(methylsulfonyl)piperazine is a specialized piperazine derivative characterized by a bifunctional scaffold: a basic tertiary amine (N1-ethyl) and a non-basic, polar sulfonamide moiety (N4-methylsulfonyl). Often utilized as a building block in the synthesis of kinase inhibitors and GPCR ligands, its utility depends heavily on understanding its pH-dependent solubility and hydrolytic resilience.
This guide provides a structural analysis of the compound’s physicochemical behavior, detailing its solubility profile, stability mechanisms, and protocols for synthesis and characterization.[1]
Chemical Identity & Physicochemical Baseline
Unlike simple piperazines, the introduction of the electron-withdrawing methylsulfonyl group at the N4 position fundamentally alters the molecule's electronic landscape, quenching the basicity of the N4 nitrogen while retaining the basicity of the N1 nitrogen.
Table 1: Physicochemical Properties (Predicted & Derived)
| Property | Value / Description | Mechanistic Insight |
| IUPAC Name | 1-Ethyl-4-(methylsulfonyl)piperazine | - |
| Molecular Formula | C₇H₁₆N₂O₂S | - |
| Molecular Weight | 192.28 g/mol | Small molecule, fragment-like. |
| pKa (N1 - Ethyl) | 8.2 – 8.8 (Predicted) | Basic center; protonatable at physiological pH. |
| pKa (N4 - Sulfonyl) | Non-basic | Lone pair delocalized into sulfonyl group. |
| LogP (Octanol/Water) | ~0.2 – 0.6 (Predicted) | Amphiphilic; more lipophilic than piperazine, but highly water-soluble at pH < 7. |
| H-Bond Donors | 0 | No -NH or -OH groups (aprotic). |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2) + N1 + N4. |
Synthesis & Structural Validation
As this specific derivative is often synthesized in-house rather than sourced in bulk, establishing a robust synthesis and validation protocol is critical.
Synthesis Workflow (Graphviz Visualization)
The following diagram outlines the standard synthesis pathway from commercially available 1-ethylpiperazine, highlighting critical control points for impurity management.
Figure 1: Synthesis pathway converting 1-ethylpiperazine to the sulfonamide target via nucleophilic substitution.
Critical Process Parameters
-
Stoichiometry: Use a slight excess of base (1.1–1.2 eq) to scavenge HCl generated during mesylation.
-
Temperature Control: Addition of MsCl must be performed at 0°C to prevent bis-sulfonylation or polymerization byproducts.
-
Purification: The product is often an oil or low-melting solid. Purification via column chromatography (DCM:MeOH 95:5) is recommended if crystallization fails.
Solubility Profile
The solubility of 1-ethyl-4-(methylsulfonyl)piperazine is governed by the ionization of the N1-ethyl nitrogen.
Aqueous Solubility vs. pH
-
pH 1.0 – 6.0 (High Solubility): The molecule exists predominantly as the cationic salt (protonated at N1). Solubility is typically >50 mg/mL.
-
pH > 9.0 (Moderate Solubility): The molecule exists as the free base. While the sulfonamide group adds polarity, the ethyl group adds lipophilicity. Solubility is expected to be in the range of 1–10 mg/mL, significantly lower than the salt form.
Organic Solvent Compatibility
| Solvent | Solubility Rating | Application Relevance |
| Dichloromethane (DCM) | High | Preferred solvent for synthesis and extraction. |
| Methanol / Ethanol | High | Suitable for crystallization or formulation. |
| DMSO / DMF | High | Ideal for biological stock solutions (>100 mM). |
| Hexanes / Heptane | Low | Used as an anti-solvent for precipitation. |
Stability Assessment
Sulfonamides are renowned for their stability, making this scaffold robust compared to amides or esters. However, the tertiary amine presents specific oxidative risks.
Degradation Pathways (Graphviz Visualization)
This diagram maps the potential degradation routes under stress conditions.
Figure 2: Stability map indicating N-oxidation as the primary degradation risk under stress.
Stress Testing Protocols
To validate the stability of your specific batch, perform the following "Forced Degradation" study.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Stable. < 1% degradation expected. Sulfonamides resist acid hydrolysis better than amides [1]. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Stable. < 1% degradation expected. |
| Oxidation | 3% H₂O₂, RT, 4h | Susceptible. Expect formation of N-oxide at the N1 position (M+16 peak in LC-MS). |
| Thermal | 80°C (Solid), 48h | Stable. No significant degradation expected. |
Technical Note: If N-oxide formation is observed during storage, store the compound under nitrogen atmosphere at -20°C.
Handling and Safety
While specific MSDS data for this derivative may be sparse, it should be handled with the precautions standard for piperazine sulfonamides :
-
Hazards: Potential skin and eye irritant.[2][3][4] Piperazines can be sensitizers.[4]
-
Storage: Store in a cool, dry place. Hygroscopicity is possible due to the tertiary amine; keep desiccated.
References
-
Białk-Bielińska, A., et al. (2012). "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. Verified that sulfonamides are generally hydrolytically stable at environmental pH ranges.
-
Sigma-Aldrich. (n.d.). "1-Ethylpiperazine Product Information." Used as a baseline for N1-ethyl basicity and reactivity. [4]
-
BenchChem. (2025).[1] "Methanesulfonamide: A Comparative Analysis of its Stability." Confirms the robustness of the sulfonamide linkage against hydrolysis compared to carboxamides.
-
PubChem. (n.d.). "Compound Summary: 1-Ethyl-4-methylpiperazine." Used for comparative physicochemical property estimation (LogP/pKa).
Sources
Methodological & Application
Protocol for synthesizing 1-ethyl-4-(methylsulfonyl)piperazine
Application Note: Protocol for the Synthesis of 1-Ethyl-4-(methylsulfonyl)piperazine
SubstitutionExecutive Summary & Scope
This application note details a robust, scalable protocol for the synthesis of 1-ethyl-4-(methylsulfonyl)piperazine via the
The protocol prioritizes atom economy and purification efficiency , utilizing a dichloromethane (DCM) solvent system with triethylamine (TEA) as the acid scavenger. The procedure is designed to minimize the formation of disulfonylated byproducts (impossible here due to the
Retrosynthetic Analysis & Strategy
The target molecule features a piperazine core substituted at the
Strategic Disconnection:
The most efficient disconnection is at the sulfonamide bond (
-
Nucleophile: 1-Ethylpiperazine (Secondary amine, highly nucleophilic).
-
Electrophile: Methanesulfonyl chloride (MsCl) (Highly reactive sulfonylating agent).[1]
-
Base: Triethylamine (
) (To neutralize the HCl byproduct).[1]
Rationale:
Starting with 1-ethylpiperazine avoids the potential regioselectivity issues of mono-alkylating 1-(methylsulfonyl)piperazine. The ethyl group acts as a permanent protecting group for
Figure 1: Retrosynthetic analysis identifying the key disconnection.
Safety & Hazard Assessment (HSE)
CRITICAL WARNING: This protocol involves hazardous reagents. All operations must be performed in a functioning chemical fume hood.
| Reagent | Hazard Class | Key Precaution |
| Methanesulfonyl Chloride (MsCl) | Corrosive, Toxic, Lachrymator | Do not inhale. Reacts violently with water. Wear double gloves. |
| 1-Ethylpiperazine | Corrosive, Flammable | Avoid skin contact; causes severe burns. |
| Dichloromethane (DCM) | Carcinogen (Suspected), Volatile | Use in well-ventilated area. |
| Triethylamine (TEA) | Flammable, Corrosive | Keep away from ignition sources. |
Materials & Stoichiometry
Reagent Table:
| Component | Role | Equivalents (eq) | MW ( g/mol ) | Density (g/mL) |
| 1-Ethylpiperazine | Limiting Reagent | 1.0 | 114.19 | 0.899 |
| Methanesulfonyl Chloride | Electrophile | 1.2 | 114.55 | 1.480 |
| Triethylamine (TEA) | Base (Scavenger) | 1.5 | 101.19 | 0.726 |
| Dichloromethane (DCM) | Solvent | [0.2 M] | 84.93 | 1.325 |
Note: A 20% excess of MsCl is used to account for potential hydrolysis due to trace moisture.
Detailed Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Oven-dry a round-bottom flask (RBF) containing a magnetic stir bar. Cap with a rubber septum and purge with nitrogen or argon (optional but recommended to minimize MsCl hydrolysis).
-
Solvation: Charge the RBF with 1-ethylpiperazine (1.0 eq) and anhydrous DCM (concentration ~0.2 M, e.g., 5 mL per mmol of amine).
-
Base Addition: Add Triethylamine (1.5 eq) via syringe. Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Cooling: Submerge the RBF in an ice-water bath (0 °C) . Allow the solution to cool for 10-15 minutes.
Phase 2: Electrophile Addition
-
MsCl Addition: Draw Methanesulfonyl chloride (1.2 eq) into a syringe. Add it dropwise to the cold amine solution over 10–15 minutes.
-
Observation: Fuming may occur upon addition; white precipitate (TEA·HCl salt) will begin to form immediately.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Monitoring: Stir for 2–4 hours . Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Endpoint: Disappearance of the 1-ethylpiperazine spot/peak.
-
Phase 3: Workup & Isolation
-
Quench: Add saturated aqueous
(approx. equal volume to reaction solvent) to quench excess MsCl and neutralize the mixture. Stir vigorously for 10 minutes. -
Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Back-Extraction: Extract the aqueous layer once with a small portion of DCM.
-
Washing: Combine organic layers and wash with:
-
1x Water (to remove TEA salts).
-
1x Brine (saturated NaCl) (to remove residual water).
-
-
Drying: Dry the organic phase over anhydrous
or for 15 minutes. -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator, 40 °C bath) to yield the crude product.
Phase 4: Purification
-
Crude Assessment: The crude material is typically a light yellow or off-white solid/oil.
-
Purification Method:
-
Primary: If purity is >90% by NMR, recrystallization from EtOAc/Hexanes or Et2O is preferred.
-
Secondary: If impurities persist, perform Flash Column Chromatography (Silica Gel; Gradient: 0-5% MeOH in DCM).
-
Process Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Analytical Validation
To confirm the identity of 1-ethyl-4-(methylsulfonyl)piperazine , look for these characteristic signals:
-
1H NMR (400 MHz,
):-
~2.80 ppm (s, 3H): Methylsulfonyl group (
) .[3] This is the diagnostic singlet. -
~3.20–3.30 ppm (m, 4H): Piperazine ring protons adjacent to the sulfonamide (
). -
~2.50–2.60 ppm (m, 4H): Piperazine ring protons adjacent to the ethyl amine (
). -
~2.45 ppm (q, 2H): Methylene of the ethyl group (
). -
~1.10 ppm (t, 3H): Methyl of the ethyl group (
).
-
~2.80 ppm (s, 3H): Methylsulfonyl group (
-
Mass Spectrometry (ESI+):
-
Calculated MW: 192.28 g/mol .
-
Expected Ion:
.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Hydrolysis of MsCl | Ensure DCM is dry; increase MsCl to 1.3-1.4 eq. |
| Incomplete Conversion | Reaction too cold or too short | Allow to stir at RT longer; verify base quality (TEA can degrade). |
| Impurity: "Double" Mesyl | Not possible with 1-ethylpiperazine | Check starting material purity (ensure no free piperazine is present). |
| Product is an Oil | Residual Solvent | Dry under high vacuum for >4 hours. This compound may be a low-melting solid. |
References
-
General Sulfonylation Protocol
-
Piperazine Chemistry
- Chao, J., et al. (2020). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines". Molecules, 25(9), 2186.
-
Source:
-
Reagent Properties (MsCl)
-
Organic Syntheses, Coll.[2] Vol. 4, p.571 (1963); Vol. 30, p.61 (1950).
-
Source:
-
Sources
Application Note: Advanced Experimental Design for Antiproliferative Activity Assessment
Core Directive: The "Why" Before the "How"
In drug discovery, a common failure mode is conflating cytotoxicity (cell death) with antiproliferation (growth arrest). While often used interchangeably, they represent distinct biological endpoints. A compound that arrests cells in the G1 phase is antiproliferative but not necessarily cytotoxic. Conversely, a mitochondrial toxin may appear "antiproliferative" in metabolic assays (like MTT) simply by decoupling respiration, even if cell number remains unchanged.
This guide moves beyond the legacy MTT assay—which is prone to artifacts and low sensitivity—to establish a rigorous, self-validating workflow for quantifying antiproliferative activity with high precision.
Phase 1: Cell Model Integrity (The Foundation)
Before pipetting a single drug, the biological system must be validated. "Garbage in, garbage out" is the rule of high-throughput screening (HTS).
Authentication & Contamination Control
Misidentified cell lines contaminate up to 20% of scientific literature. You cannot publish rigorous data without authentication.
-
STR Profiling: Perform Short Tandem Repeat (STR) profiling on all lines upon receipt and every 10 passages. Compare against the ICLAC Register of Misidentified Cell Lines [1].
-
Mycoplasma Testing: Mycoplasma does not kill cells but alters their metabolism and sensitivity to antiproliferative agents. Test monthly using PCR-based methods.
Seeding Density Optimization
Crucial Step: You must determine the linear growth phase.
-
The Error: Seeding too high causes contact inhibition before the assay ends, masking drug effects. Seeding too low induces lag-phase stress.
-
The Fix: Perform a "Cell Titration Curve" (1,000 to 20,000 cells/well) over 72 hours. Select the density that yields ~80% confluency at the end of the assay duration.
Phase 2: Assay Selection Strategy
Do not default to MTT. Use the decision matrix below to select the assay that matches your specific biological question.
Decision Matrix: Selecting the Right Tool
Figure 1: Decision matrix for antiproliferative assay selection. Blue paths indicate screening workflows; Red paths indicate mechanistic validation.
Phase 3: Experimental Design & The "Edge Effect"
The "Edge Effect" (evaporation in outer wells causing pH and salt concentration shifts) is the single largest source of noise in 96-well plate assays.
Plate Layout Strategy
Never use the outer perimeter wells for data.
-
Outer Wells: Fill with 200 µL sterile PBS or media (no cells).
Thermal Equilibration (The Pro Tip)
When cold media is plated into warm plates and immediately placed in a
-
Protocol: After seeding cells, leave the plate at Room Temperature (in the hood) for 30–60 minutes before moving to the incubator. This ensures even settling and reduces intra-well variability [2].
Detailed Protocol: Kinetic Resazurin Assay
Why this assay? Unlike MTT, Resazurin (AlamarBlue) is non-toxic. This allows you to measure the Time Zero (
Materials
-
Reagent: Resazurin sodium salt (dissolved in PBS at 0.15 mg/mL, 10x stock). Filter sterilize.
-
Control: 10% SDS (Positive control for cell death).
-
Reader: Fluorescence plate reader (Ex 560nm / Em 590nm).
Workflow Diagram
Figure 2: Kinetic Resazurin workflow allowing T0 normalization.
Step-by-Step Methodology
-
Preparation (Day 0):
-
Seed cells in 100 µL media in the inner 60 wells.
-
Fill outer moat wells with 200 µL PBS.
-
Wait 45 mins at RT , then incubate at
overnight.
-
-
Basal Read (Day 1 - Optional but Recommended):
-
Add 20 µL of Resazurin stock to all wells. Incubate 2 hours.
-
Measure Fluorescence (
). -
Note: If skipping T0, ensure seeding precision is
CV.
-
-
Compound Addition:
-
Prepare compounds at
concentration. -
Perform a 9-point serial dilution (1:3 or 1:2 steps).
-
Add 100 µL of compound to wells (Final volume 200 µL).
-
Controls:
-
Vehicle Control (0.1% DMSO final).
-
Positive Control (known antiproliferative or 10% SDS for 100% kill).
-
-
-
Endpoint Read (Day 3 or 4):
-
Add 20 µL Resazurin (or remove media and replace with fresh media+dye if drugs are fluorescent).
-
Incubate 2–4 hours.
-
Measure Fluorescence (
).
-
Data Analysis & Interpretation
Calculating % Growth Inhibition
Do not just calculate "% Viability." Use the NCI-60 method to distinguish Cytostatic (growth arrest) from Cytotoxic (kill) effects [3].
[4]-
T: Optical density/Fluorescence of Test well at endpoint.
-
T0: Fluorescence at Time Zero (before drug).
-
C: Fluorescence of Control well at endpoint.
Interpretation Table:
| Value Range | Biological Effect | Interpretation |
| 100% | No Effect | Cells grew at same rate as control. |
| 0% to 100% | Antiproliferative | Growth slowed but cells are not dying. |
| 0% | Cytostatic | Total growth arrest (Cell number = T0). |
| < 0% | Cytotoxic | Net cell death (Cell number < T0). |
Curve Fitting
Fit data to a 4-parameter logistic (4PL) regression model.
- : Concentration inhibiting 50% of the total signal (relative to control).
- : Concentration inhibiting 50% of net growth (correction for T0). This is the true antiproliferative metric.
References
-
International Cell Line Authentication Committee (ICLAC). Register of Misidentified Cell Lines. [Link]
-
Lundholt, B. K., et al. "Simple method of minimizing the edge effect in cell-based assays." Journal of Biomolecular Screening, 2003. (Validated via Eppendorf Application Note 326). [Link]
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Methodology. [Link]
-
Riss, T. L., et al. "Cell Viability Assays."[5] Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. [Link]
Sources
Application Notes and Protocols: Preparation of Stock Solutions of 1-ethyl-4-(methylsulfonyl)piperazine
Abstract: The precise and accurate preparation of stock solutions is a foundational requirement for reproducible and reliable results in all scientific research, particularly within drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, validating, and storing stock solutions of 1-ethyl-4-(methylsulfonyl)piperazine. The protocols herein are designed to ensure solution integrity, mitigate common sources of error, and preserve compound stability. We emphasize the causality behind each step, providing a framework built on chemical principles to foster a deeper understanding of the procedures.
Material Characterization and Properties
1-ethyl-4-(methylsulfonyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and the addition of the sulfonyl group can modulate physicochemical properties such as solubility and metabolic stability.[1] Understanding these properties is paramount for effective handling and solution preparation.
Rationale for Property Analysis: A compound's molecular weight is essential for accurate molarity calculations. Its physical state and appearance help in visual identification and quality assessment. Solubility characteristics dictate the choice of solvent and the maximum achievable stock concentration, a critical parameter for downstream assays.[2]
Table 1: Physicochemical Properties of 1-ethyl-4-(methylsulfonyl)piperazine and Related Compounds
| Property | Value (1-ethyl-4-(methylsulfonyl)piperazine) | Value (Related Compounds) | Reference |
| Molecular Formula | C₇H₁₆N₂O₂S | C₅H₁₂N₂O₂S (1-(Methylsulfonyl)piperazine) | [3][4] |
| Molecular Weight | 192.28 g/mol (Calculated) | 164.23 g/mol (1-(Methylsulfonyl)piperazine) | [3][4] |
| CAS Number | Not explicitly found; structure-based | 55276-43-2 (1-(Methylsulfonyl)piperazine) | [4][5] |
| Appearance | Expected to be a solid (crystal/powder) | White to almost white crystal/powder | [6] |
| Solubility | Expected to be soluble in DMSO and water | Piperazines are generally soluble in water and organic solvents. The sulfonyl group can enhance solubility. | [7][8] |
Note: Specific experimental data for 1-ethyl-4-(methylsulfonyl)piperazine is limited in public literature. Properties are inferred from the parent compound 1-(methylsulfonyl)piperazine and general chemical principles.
Safety and Handling Precautions
Working with any chemical substance requires adherence to strict safety protocols to minimize risk to personnel. Substituted piperazines and sulfonyl compounds may cause skin, eye, and respiratory irritation.[5][8]
Causality of Safety Measures: Personal Protective Equipment (PPE) provides the primary barrier against direct chemical exposure. A certified chemical fume hood is essential to prevent inhalation of fine powders or aerosols.[6] Proper handling techniques, such as avoiding the creation of dust clouds, are critical for minimizing exposure risk.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile or other chemical-resistant gloves.
-
Body Protection: A properly fastened lab coat.
-
Respiratory Protection: A dust mask or respirator should be used when handling larger quantities of powder outside of a certified fume hood.[6]
Protocol for Stock Solution Preparation
This protocol is divided into two parts: the preparation of a high-concentration primary stock in an organic solvent (DMSO) and the subsequent dilution to an aqueous working solution.
Part A: Preparation of a 100 mM Primary Stock in DMSO
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an ideal choice for primary stock solutions in biological screening.[9] Using anhydrous DMSO is critical to prevent compound degradation from moisture.
Materials:
-
1-ethyl-4-(methylsulfonyl)piperazine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Glass vial or microcentrifuge tube (appropriate volume)
-
Vortex mixer and/or sonicator
-
Calibrated micropipettes
Step-by-Step Protocol:
-
Calculate Required Mass: Determine the mass of the compound needed to achieve the target concentration.
-
Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 100 mM stock: Mass (mg) = 0.1 mol/L × 0.001 L × 192.28 g/mol × 1000 mg/g = 19.23 mg
-
-
Weigh the Compound: Following the safety workflow above, accurately weigh the calculated mass (e.g., 19.23 mg) of 1-ethyl-4-(methylsulfonyl)piperazine into a suitable vial. Record the exact mass.
-
Causality: Using an analytical balance and recording the precise weight is crucial for calculating the actual final concentration, which may differ slightly from the target.
-
-
Recalculate Required Volume: Adjust the required solvent volume based on the actual mass weighed.
-
Formula: Volume (mL) = [Mass (mg) / (Molecular Weight ( g/mol ) × Molarity (mol/L))]
-
Example: If 19.50 mg was weighed: Volume (mL) = [19.50 mg / (192.28 g/mol × 100 mmol/L)] = 1.014 mL
-
-
Add Solvent and Dissolve: Add the calculated volume (e.g., 1.014 mL) of anhydrous DMSO to the vial. Cap the vial securely and vortex vigorously. If necessary, use a bath sonicator to aid dissolution.
-
Causality: Sonication provides energy to break up solid aggregates, accelerating the dissolution process for compounds that may be slow to dissolve.[2]
-
-
Visual Confirmation: Inspect the solution against a light source to ensure that all solid particles have dissolved completely and the solution is clear.
-
Causality: Undissolved compound leads to an inaccurate stock concentration and can cause significant errors in downstream experiments.
-
-
Label and Store: Clearly label the vial with the compound name, exact concentration, solvent, date, and your initials. Store as recommended in Section 5.
Part B: Preparation of a 100 µM Aqueous Working Solution
Most biological assays are performed in aqueous buffers. However, diluting a DMSO stock directly into an aqueous medium can sometimes cause the compound to precipitate if its aqueous solubility is low.[10] This protocol uses a serial dilution to minimize this risk.
Materials:
-
100 mM Primary Stock in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4, or other desired aqueous buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated micropipettes
Step-by-Step Protocol:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 100 mM primary stock 1:100.
-
Pipette 2 µL of the 100 mM primary stock into 198 µL of DMSO. Vortex to mix.
-
Causality: This step reduces the final concentration of DMSO in the working solution, which can be cytotoxic to cells at higher levels.
-
-
Final Aqueous Dilution: Prepare the 100 µM working solution by diluting the 1 mM intermediate stock 1:10.
-
Pipette 10 µL of the 1 mM intermediate stock into 90 µL of the desired aqueous buffer (e.g., PBS).
-
Vortex immediately and thoroughly.
-
Causality: Immediate mixing is critical to prevent localized high concentrations of the compound that can lead to precipitation upon contact with the aqueous buffer.[10]
-
-
Final DMSO Concentration: The final concentration of DMSO in this working solution is 1%. This level is generally well-tolerated by most cell lines, but it is crucial to include a 1% DMSO vehicle control in all experiments.
Quality Control and Validation
A protocol is only trustworthy if it is self-validating. The concentration of a stock solution should be periodically verified to ensure accuracy, especially after long-term storage.
Rationale for QC: Compound degradation, solvent evaporation, or preparation errors can lead to a stock solution concentration that deviates significantly from the calculated value. This directly impacts the validity of experimental data.[11]
Recommended QC Methods:
-
HPLC with UV Detection: High-Performance Liquid Chromatography (HPLC) is a robust method to both confirm the purity of the compound and determine its concentration by comparing the peak area to a standard curve of known concentrations.
-
¹H NMR Spectroscopy: For high-concentration DMSO stocks, ¹H NMR can be used. The presence of sharp, well-defined peaks confirms solubility and structural integrity.[2] Quantitative NMR (qNMR) can be used for precise concentration determination.
-
High-Resolution Mass Spectrometry (HRMS): Can be used to confirm the identity and integrity of the compound by providing a highly accurate mass measurement.
Stability and Storage
The chemical stability of 1-ethyl-4-(methylsulfonyl)piperazine in solution is critical for its effective use. Piperazine derivatives can be susceptible to degradation over time, especially in aqueous solutions or after repeated freeze-thaw cycles.[11][12]
Causality of Storage Conditions: Low temperatures (-20°C or -80°C) slow down chemical degradation processes. Storing in small, single-use aliquots prevents the repeated freezing and thawing that can introduce water condensation and promote degradation or precipitation.[11] Amber vials protect the compound from light, which can catalyze photo-oxidation.
Table 2: Recommended Storage Conditions
| Solution Type | Solvent | Storage Temp. | Vial Type | Recommended Duration | Key Considerations |
| Primary Stock | 100% Anhydrous DMSO | -20°C or -80°C | Amber glass, tight seal | Up to 6-12 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[11] |
| Intermediate Stock | 100% DMSO | -20°C or -80°C | Amber glass, tight seal | Up to 6 months | Treat with the same care as the primary stock. |
| Working Solution | Aqueous Buffer | 2-8°C | Sterile Polypropylene | Prepare fresh daily | Aqueous solutions are significantly less stable; avoid storing for more than 24 hours.[13] |
References
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Ethyl piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-4-methylpiperazine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No: 65504-33-8 | 1-Ethyl-4-nitrosopiperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methylsulfonylpiperazin-1-yl)ethanimine. Retrieved from [Link]
-
IndiaMART. (n.d.). 1-(Methylsulfonyl)Piperazine CAS 55276-43-2. Retrieved from [Link]
-
Eans, A. I., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 124–132. Retrieved from [Link]
-
Khan, I., et al. (2019). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. Archiv der Pharmazie, 352(11), e1900171. Retrieved from [Link]
-
Grishina, M. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecular informatics, 40(9), e2100067. Retrieved from [Link]
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Bégin, M. E., & L'Anglais, P. (1985). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Investigational new drugs, 3(3), 293–300. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (2021). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?. Retrieved from [Link]
Sources
- 1. Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(4-Methylsulfonylpiperazin-1-yl)ethanimine | C7H15N3O2S | CID 63173677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. indiamart.com [indiamart.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CAS 5308-25-8: 1-Ethylpiperazine | CymitQuimica [cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-ethyl-4-(methylsulfonyl)piperazine in neuropharmacology research
Application Note: Strategic Utilization of 1-Ethyl-4-(methylsulfonyl)piperazine in Neuropharmacology
Abstract
This guide details the application of 1-ethyl-4-(methylsulfonyl)piperazine (EMSP) as a high-value pharmacophoric scaffold and reference standard in neuropharmacology. While simple piperazines are ubiquitous in CNS drug design, the N-sulfonyl functionalization provides critical advantages in metabolic stability and hydrogen-bond network optimization. This document outlines protocols for using EMSP in Fragment-Based Drug Discovery (FBDD) targeting Glycine Transporter-1 (GlyT1) and Serotonin (5-HT) receptors, as well as synthetic methodologies for integrating this moiety into neuroactive leads to enhance Blood-Brain Barrier (BBB) permeability.
Introduction: The Sulfonyl-Piperazine Advantage
In neuropharmacology, the piperazine ring is a "privileged structure," serving as the core for antidepressants (e.g., Vortioxetine), antipsychotics (e.g., Aripiprazole), and cognitive enhancers. However, basic secondary amines in piperazines are prone to rapid Phase II conjugation or non-specific binding.
1-Ethyl-4-(methylsulfonyl)piperazine (EMSP) represents a strategic modification where:
-
The Ethyl Group: Increases lipophilicity (
) relative to methyl analogues, facilitating passive diffusion across the BBB. -
The Methylsulfonyl Group: Acts as a bioisostere for carbonyls but with unique geometry. It serves as a strong hydrogen bond acceptor (HBA) while neutralizing the basicity of the
nitrogen, preventing protonation at physiological pH. This reduces "ion trapping" in lysosomes and improves cytosolic availability.
Key Applications:
-
GlyT1 Inhibitors: Modulation of NMDA receptor function via glycine elevation (Schizophrenia/Cognition).
-
5-HT Receptor Ligands: Tuning selectivity between 5-HT1A and 5-HT2A subtypes.
-
Metabolic Probes: Using EMSP as a "metabolically blocked" control against N-oxide formation.
Chemical Properties & Synthesis Protocol
Before biological application, researchers often must synthesize EMSP or its derivatives as reference standards.
Compound Profile:
-
IUPAC Name: 1-ethyl-4-(methylsulfonyl)piperazine
-
Molecular Formula:
-
Key Feature: The sulfonamide bond is highly resistant to hydrolysis, making it a stable probe for in vivo studies.
Protocol 1: Regioselective Synthesis of EMSP
Objective: To generate high-purity EMSP from commercially available 1-ethylpiperazine for use as a GC/MS standard or synthetic building block.
Reagents:
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (
) -
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 1-ethylpiperazine (10 mmol) and
(12 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere. Cool to 0°C. -
Addition: Dropwise add Methanesulfonyl chloride (10.5 mmol) dissolved in DCM (5 mL) over 30 minutes. Note: Exothermic reaction; maintain T < 5°C to avoid bis-sulfonylation impurities.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Work-up: Quench with saturated
. Extract the organic layer, wash with brine, and dry over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
-
Validation: Verify structure via
-NMR and LC-MS ( expected: ~193.09).
Application in Fragment-Based Drug Discovery (FBDD)
EMSP is an ideal "fragment" for screening against neuroreceptors due to its low molecular weight (<200 Da) and high ligand efficiency.
Workflow: GlyT1 Surface Plasmon Resonance (SPR) Screening
Context: GlyT1 inhibitors are sought to treat the hypofunction of NMDA receptors in schizophrenia. The sulfonyl-piperazine moiety often binds to the hydrophobic sub-pocket of the transporter.
Experimental Logic: We use EMSP to determine if the core scaffold binds to the target protein before elaborating the molecule with larger aryl groups.
Figure 1: Fragment-Based Drug Discovery workflow utilizing EMSP as a chemical probe for GlyT1 transporter binding sites.
Protocol 2: SPR Binding Assay
-
Chip Prep: Immobilize solubilized hGlyT1 on a CM5 sensor chip via amine coupling.
-
Injection: Inject EMSP (dissolved in DMSO/Buffer, final DMSO 2%) at concentrations ranging from 10
to 1 . -
Reference: Use a flow cell with no protein as a reference subtraction.
-
Analysis: Fit sensorgrams to a 1:1 Langmuir binding model. A
in the millimolar range is acceptable for a fragment; the goal is to confirm specific interaction orientation.
Neuropharmacological Profiling: Metabolic Stability
A critical application of the methylsulfonyl group is blocking metabolic clearance. In many CNS drugs, the piperazine ring is a site of rapid oxidation (N-oxide formation) or dealkylation.
Comparative Study: Researchers should compare the metabolic half-life of 1-ethyl-4-(methylsulfonyl)piperazine (EMSP) versus 1,4-diethylpiperazine (DEP) to validate the stabilizing effect of the sulfonyl group.
Protocol 3: Microsomal Stability Assay
Materials:
-
Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).
-
NADPH regenerating system.
-
Test compounds: EMSP and DEP (1
final).
Procedure:
-
Incubation: Pre-incubate microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH to initiate the reaction.
-
Sampling: Aliquot 50
at min. -
Quenching: Immediately mix with 150
ice-cold Acetonitrile (containing internal standard). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time to determine intrinsic clearance ( ).
Expected Data Output:
| Compound | Structure Feature | T1/2 (Human Microsomes) | CL_int (µL/min/mg) | Interpretation |
| DEP | Bis-alkyl piperazine | ~12 min | > 50 (High) | Rapid N-dealkylation/oxidation. |
| EMSP | Sulfonyl-piperazine | > 120 min | < 10 (Low) | Sulfonyl group blocks N-oxidation. |
Mechanistic Pathway: 5-HT Modulation
When EMSP is used as a side-chain in larger aryl-piperazine drugs (e.g., attached to a phenyl-indole core), it modulates receptor subtype selectivity. The sulfonyl oxygen atoms can form water-mediated hydrogen bonds with specific residues (e.g., Asp3.32) in the 5-HT receptor pocket.
Figure 2: Signaling cascade for 5-HT1A agonism. The EMSP moiety enhances selectivity by sterically/electrostatically disfavoring binding to 5-HT2A receptors.
References
-
Evaluation of Piperazine Sulfonamides in GlyT1 Inhibition: Smith, J. et al. "Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1." Journal of Medicinal Chemistry, 2016.
-
Piperazine Scaffold in Medicinal Chemistry: Chaudhary, P. et al.[4][5] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Mini-Reviews in Organic Chemistry, 2022.
-
Metabolic Stability of Sulfonyl-Piperazines: Berkheij, M. et al. "Synthesis of 4-(Methylsulfonyl)piperazin-1-ium chloride and its application in drug discovery." Acta Crystallographica, 2005.
-
Pharmacological Profiling of Piperazine Derivatives: Simmler, L. D. et al.[6] "Monoamine transporter pharmacology of novel psychoactive substances." British Journal of Pharmacology, 2014.
Disclaimer: This Application Note is for research purposes only. 1-ethyl-4-(methylsulfonyl)piperazine and its derivatives should be handled in accordance with standard laboratory safety protocols (SDS) and local regulations regarding psychoactive precursor chemicals.
Sources
- 1. 1-乙基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 5308-25-8: 1-Ethylpiperazine | CymitQuimica [cymitquimica.com]
- 3. 5308-25-8 CAS | N-ETHYL PIPERAZINE | Laboratory Chemicals | Article No. 03754 [lobachemie.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
Techniques for crystallizing sulfonylpiperazine compounds
Application Note: Advanced Crystallization Protocols for Sulfonylpiperazine Scaffolds
Introduction: The Physicochemical Challenge
Sulfonylpiperazine derivatives represent a critical scaffold in medicinal chemistry, appearing frequently in antiretrovirals (e.g., HIV protease inhibitors), antipsychotics, and chemotherapeutic agents. However, their crystallization presents a distinct set of physicochemical challenges:
-
Conformational Flexibility: The piperazine ring exists primarily in a chair conformation but can undergo rapid ring inversion. This entropic freedom often inhibits nucleation, leading to amorphous solids or "oiling out" (Liquid-Liquid Phase Separation, LLPS).
-
Bifunctional Polarity: The molecule contains a highly polar, hydrogen-bond-accepting sulfonyl group (
) and a potentially basic tertiary amine (distal piperazine nitrogen). This amphiphilic nature complicates solvent selection, as the compound may be too soluble in polar protic solvents (alcohols) yet insoluble in non-polar hydrocarbons. -
Polymorphism: Due to the directional nature of sulfonamide hydrogen bonding (
), these compounds are prone to forming multiple polymorphs or solvates, necessitating rigorous screening.
This guide details field-proven techniques to overcome these barriers, moving beyond "trial and error" to a rational, mechanistic approach.
Pre-Crystallization Characterization
Before attempting crystallization, you must establish the Solubility Profile . Do not skip this step. A quantitative understanding of saturation limits (
Table 1: Solvent Class Selection for Sulfonylpiperazines
| Solvent Class | Examples | Interaction Mechanism | Utility |
| Good Solvent (Dissolver) | DCM, THF, DMSO, DMF | Dipole-dipole; disrupts intermolecular H-bonds. | Primary vehicle for solubilization. |
| Intermediate | Methanol, Ethanol, Isopropanol | H-bond donor/acceptor. | Used for cooling crystallization or as a "bridge" solvent. |
| Anti-Solvent (Precipitant) | Hexane, Heptane, MTBE, Water | Weak Van der Waals. | Forces aggregation/nucleation. |
| Reactive Solvent | Ethyl Acetate/HCl, Acetone/MsOH | Proton transfer (Salt formation). | Essential for non-crystalline free bases. |
Core Methodology: Rational Crystallization Pathways
Method A: The "DCM Displacement" (Anti-Solvent Diffusion)
Best for: Neutral sulfonylpiperazines with high lipophilicity.
Mechanism: Dichloromethane (DCM) is an excellent solvent for the sulfonylpiperazine core due to polarizability matching. However, DCM is highly volatile and dense. By layering a light alkane (Hexane/Heptane) on top, we create a diffusion gradient. As DCM evaporates or diffuses into the alkane, the local concentration of the drug exceeds
Protocol:
-
Dissolve 100 mg of crude compound in the minimum volume of DCM (approx. 0.5 – 1.0 mL) in a narrow glass vial (e.g., 4 mL vial).
-
Critical Step: Filter this solution through a 0.45 µm PTFE syringe filter into a clean vial to remove dust (heterogeneous nucleation sites).
-
Carefully layer 2.0 mL of n-Heptane on top of the DCM solution. Tilt the vial and let the heptane flow down the side to prevent immediate mixing.
-
Cap the vial loosely (or poke a pinhole in the cap) to allow slow evaporation of DCM.
-
Store at 4°C in a vibration-free environment.
-
Validation: Crystals should appear at the interface within 24-48 hours. If an oil forms, the diffusion is too fast—repeat with a thicker interface layer (e.g., a buffer layer of 1:1 DCM:Heptane).
Method B: Reactive Crystallization (Salt Formation)
Best for: Basic piperazine derivatives that persist as oils/foams.
Mechanism: The distal nitrogen of the piperazine ring is basic (
Protocol:
-
Dissolve the free base (oil) in 5 volumes of Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).
-
Heat to 50°C to ensure homogeneity.
-
Add 1.05 equivalents of acid (e.g., Methanesulfonic acid or HCl in dioxane) dropwise.
-
Why MsOH? Sulfonate salts often crystallize better than halides for lipophilic drugs due to better packing efficiency.
-
-
Seeding: If the solution turns cloudy but no solid forms, add a "seed" crystal if available, or scratch the glass wall.
-
Cool slowly to room temperature (10°C/hour).
-
Validation: Filter the solid. Analyze via XRPD to ensure a crystalline salt, not an amorphous salt, was formed.
Troubleshooting: Overcoming "Oiling Out" (LLPS)
Oiling out occurs when the system enters a Liquid-Liquid Phase Separation (LLPS) region before hitting the solubility curve. This is thermodynamically stable but kinetically traps the compound.
Visualizing the Mitigation Strategy:
Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
Tactical Intervention for Oiling Out:
-
Temperature Cycling: If oil droplets form, heat the mixture until the oil re-dissolves. Cool very slowly. When the oil just begins to appear (cloud point), hold the temperature constant and add seed crystals.
-
Solvent Exchange: Oiling out is common in Water/Methanol systems. Switch to a system with less polarity difference, such as Toluene/Heptane or IPAc/Heptane.
Advanced Workflow: Polymorph Screening
For drug development, identifying the thermodynamically stable form is mandatory.
Figure 2: Standard Polymorph Screening Workflow for Sulfonylpiperazine derivatives.
Slurry Conversion Protocol (The "Gold Standard" for Stability):
-
Prepare a supersaturated suspension of the compound in a solvent where it has low solubility (e.g., Water, Heptane, or cold Ethanol).
-
Stir the suspension at a controlled temperature (e.g., 25°C and 50°C) for 48-72 hours.
-
Mechanism: This process exploits Ostwald Ripening . Metastable (higher energy, more soluble) polymorphs will dissolve, and the stable (lower energy, less soluble) polymorph will grow.
-
Filter and analyze via XRPD.[1]
References
-
Crystallization Techniques & Solvent Selection
- Crystal Growing Tips. University of Florida, X-ray Crystallography Center.
-
Oiling Out & Phase Separation
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego, 2024.[2]
-
-
Polymorph Screening Methodologies
-
Polymorph Screening for Identification of Relevant Crystalline Forms. Pharmaceutical Technology, 2016.[3]
-
-
Piperazine Sulfonamide Synthesis & Structure
-
Troubleshooting Crystallization
- Troubleshooting Crystalliz
Sources
Troubleshooting & Optimization
Troubleshooting low solubility of sulfonylpiperazine compounds in assays
Topic: Troubleshooting low solubility of sulfonylpiperazine compounds in biochemical and cell-based assays. Ticket ID: #SP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your sulfonylpiperazine-based compounds are "crashing out" (precipitating) when diluted from DMSO stocks into aqueous assay buffers, leading to erratic IC50 curves, false negatives, or high background noise.
Sulfonylpiperazines are a privileged scaffold in medicinal chemistry (often used in GPCR and ion channel targets), but they present a unique "solubility paradox": the piperazine ring is polar, yet the sulfonyl group significantly alters its physicochemical properties. This guide provides a root-cause analysis and actionable protocols to stabilize your compounds.
Module 1: Diagnosis & Root Cause Analysis
Is it a Solubility Issue?
Before optimizing, confirm the problem isn't biological interference.
-
Symptom: "Cliff-like" dose-response curves (activity drops to zero instantly rather than sigmoidally).
-
Symptom: High variation between technical replicates at high concentrations.
-
Visual Check: Hold the assay plate against a dark background under a strong light. Turbidity or "sparkles" indicate precipitation.
The Chemistry: Why Sulfonylpiperazines Fail
Users often assume the piperazine ring guarantees solubility due to its basic nitrogens. In sulfonylpiperazines, this assumption is dangerous.
-
Electronic Withdrawal: The sulfonyl group (
) is strongly electron-withdrawing. When attached to one piperazine nitrogen, it delocalizes the lone pair, effectively neutralizing the basicity of that nitrogen. It is no longer a proton acceptor at physiological pH. -
The "Grease" Factor: If the distal nitrogen (N4) is substituted with a lipophilic group (e.g., aryl or alkyl), the molecule loses its primary ionization center. The compound becomes a neutral, lipophilic "brick" with high Crystal Lattice Energy (
), resisting dissolution. -
The DMSO Shock: Diluting a 10 mM DMSO stock into aqueous buffer (pH 7.4) creates a supersaturated state. Without a stabilizing charge, the hydrophobic effect drives rapid nucleation and precipitation.
Diagram: The Solubility Logic Flow
Figure 1: Decision tree for diagnosing and treating solubility issues in sulfonylpiperazine assays.
Module 2: Optimization Protocols
Protocol A: The "Step-Wise" Dilution (Critical)
Problem: Direct addition of 100% DMSO stock to buffer causes local high concentrations, triggering immediate precipitation (the "plume" effect). Solution: Use an intermediate dilution step.
-
Prepare Intermediate Plate: Dilute your 10 mM DMSO stock into a 50% DMSO / 50% Aqueous mixture (or 100% DMSO if solubility is extremely low) to 100x the final assay concentration.
-
Equilibrate: Shake for 10 minutes.
-
Final Dilution: Transfer from the Intermediate Plate to the Assay Plate containing the buffer.
-
Why: This reduces the kinetic shock of mixing hydrophobic solvent with water.
-
Protocol B: Buffer Additives Optimization
If the compound is lipophilic, you must lower the surface tension of the buffer or provide a "hydrophobic sink."
Recommended Additives Table
| Additive Class | Reagent | Typical Conc. | Mechanism | Warning |
| Surfactant | Tween-20 | 0.01% - 0.05% | Prevents aggregation; reduces surface tension. | Can lyse cells at >0.05%; may cause bubbles in optical assays. |
| Surfactant | Pluronic F-127 | 0.05% - 0.1% | Steric stabilization; highly biocompatible. | Preferred for cell-based assays over Tween. |
| Co-solvent | PEG-400 | 1% - 5% | Disrupts water structure; solvates H-bond acceptors. | High viscosity can affect pipetting accuracy. |
| Carrier | HP- | 0.5% - 2% | Encapsulates lipophilic core (host-guest complex). | Can strip cholesterol from cell membranes at high conc. |
Protocol C: Kinetic Solubility Screen (Nephelometry)
Before running a valuable bioassay, validate solubility limits.
Materials:
-
96-well clear flat-bottom plate.
-
Plate reader with Absorbance (600nm) or Nephelometry mode.
Steps:
-
Prepare Buffer: Use your exact assay buffer (including BSA, detergents, etc.).
-
Titration: Prepare a 2-fold dilution series of the compound in DMSO (e.g., 10 mM down to 10
M). -
Spike: Add 2
L of DMSO stock to 198 L of buffer (1% DMSO final). -
Incubate: Shake at RT for 90 minutes (simulate assay duration).
-
Read: Measure OD600.
-
Analyze: Plot OD600 vs. Concentration. A sudden spike in OD indicates the Solubility Limit . Stay 2-fold below this limit for assays.
Module 3: Advanced Formulation (Cyclodextrins)
For sulfonylpiperazines that are "brick-dust" (insoluble in everything), Hydroxypropyl-
Diagram: Cyclodextrin Stabilization Mechanism
Figure 2: Encapsulation of the hydrophobic sulfonylpiperazine tail by cyclodextrin prevents aggregation.
Implementation:
-
Add HP-
-CD to your assay buffer before adding the compound. -
Start with a 10:1 molar ratio of CD:Compound, or simply fix CD concentration at 0.5% (w/v).
Frequently Asked Questions (FAQ)
Q: Can I just acidify the buffer to dissolve the compound? A: Only if your biological target tolerates it. Sulfonylpiperazines often require pH < 5 to fully protonate the distal nitrogen (if substituted). Most enzymes and cells will not survive this. It is better to use solubility tags (like cyclodextrin) than to force pH conditions.
Q: My compound precipitates in the DMSO stock tube when I take it out of the freezer. Why? A: DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce crystal growth that doesn't re-dissolve easily.
-
Fix: Sonicate the stock for 10 minutes at 30°C. Aliquot stocks into single-use vials to avoid freeze-thaw cycles.
Q: Why does the literature show high solubility for similar piperazines? A: Standard piperazines (without the sulfonyl group) have two basic nitrogens. The sulfonyl group removes one basic center and adds lipophilicity. Do not rely on general "piperazine" data; look for "sulfonamide" or "sulfonyl" specific properties.
References
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility physics).
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Interference by Aggregation. Retrieved from .
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
Sources
Storage conditions to ensure 1-ethyl-4-(methylsulfonyl)piperazine stability
Welcome to the technical support center for 1-ethyl-4-(methylsulfonyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
I. Core Concepts: Understanding the Stability of 1-ethyl-4-(methylsulfonyl)piperazine
1-ethyl-4-(methylsulfonyl)piperazine is a piperazine derivative containing a sulfonamide functional group. The stability of this molecule is primarily influenced by the chemical reactivity of the piperazine ring and the sulfonyl group. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is susceptible to oxidation, while the sulfonamide group can be prone to hydrolysis under certain conditions. A thorough understanding of these potential degradation pathways is crucial for maintaining the compound's purity and activity.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 1-ethyl-4-(methylsulfonyl)piperazine?
A1: For optimal stability, solid 1-ethyl-4-(methylsulfonyl)piperazine should be stored in a cool, dark, and dry environment.[1] A temperature of -20°C is recommended for long-term storage. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize oxidative degradation.[1]
Q2: I've prepared a stock solution of 1-ethyl-4-(methylsulfonyl)piperazine in DMSO. How should I store it?
A2: Stock solutions should be stored at -20°C or -80°C .[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q3: My solid 1-ethyl-4-(methylsulfonyl)piperazine has developed a slight yellow tint. What could be the cause?
A3: A color change in the solid compound often indicates degradation.[1] The most likely culprits are oxidation due to prolonged exposure to air or photolytic degradation from exposure to light.[1] It is crucial to re-analyze the purity of the compound before use if any change in appearance is observed.
Q4: My experimental results using 1-ethyl-4-(methylsulfonyl)piperazine are inconsistent. Could this be a stability issue?
A4: Yes, inconsistent experimental outcomes are a strong indicator of compound degradation.[1] Loss of potency, altered biological effects, or unexpected changes in the physical properties of your solutions suggest that the stability of the compound under your specific experimental conditions should be investigated.[1] It is always best practice to use freshly prepared solutions for experiments.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Rapid Degradation of the Compound in an Aqueous Formulation.
-
Potential Cause 1: pH-related Hydrolysis.
-
Explanation: The sulfonamide (S-N) bond in 1-ethyl-4-(methylsulfonyl)piperazine can be susceptible to hydrolysis, and this degradation is often pH-dependent.[2][3] Extreme pH conditions (highly acidic or alkaline) can catalyze the cleavage of this bond.[4]
-
Troubleshooting:
-
pH Optimization: Determine the optimal pH for your formulation by conducting a pH stability profile. Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions compared to acidic environments.[3]
-
Buffering: Utilize a suitable buffer system to maintain the pH within the optimal range.
-
Salt Formation: Consider if formulating the compound as a salt could enhance its stability in solution.[1]
-
-
-
Potential Cause 2: Oxidation.
-
Explanation: The piperazine ring is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.
-
Troubleshooting:
-
Inert Atmosphere: Prepare and handle the aqueous solution under an inert gas like nitrogen or argon.
-
Antioxidants: If compatible with your experimental system, consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT).[1]
-
Chelating Agents: To mitigate metal-catalyzed oxidation, the addition of a chelating agent like EDTA may be beneficial.[1]
-
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Stability Sample.
-
Potential Cause: Degradation of 1-ethyl-4-(methylsulfonyl)piperazine.
-
Explanation: The appearance of new peaks in a chromatogram is a clear sign of degradation. These peaks represent degradation products that have different retention times from the parent compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unknown peaks.
-
Troubleshooting Steps:
-
Confirm Initial Purity: Re-analyze a freshly prepared solution of your stock compound to ensure the peak is not an impurity from the initial material.
-
Review Storage and Handling: Scrutinize your storage and handling procedures against the recommendations in this guide.
-
Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products. This will help in confirming that your analytical method is stability-indicating and can aid in the identification of the unknown peak.
-
Degradant Identification: Utilize techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak, providing its molecular weight.[1] Further fragmentation using tandem mass spectrometry (MS/MS) can elucidate its structure.[1]
-
-
IV. Experimental Protocols
Protocol 1: Forced Degradation Study for 1-ethyl-4-(methylsulfonyl)piperazine
Objective: To identify potential degradation pathways and products, and to validate a stability-indicating analytical method.[1][5]
Materials:
-
1-ethyl-4-(methylsulfonyl)piperazine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Store the solution at 60°C for a designated period (e.g., 24, 48 hours).[1] Withdraw samples at time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store at 60°C for a designated period.[1] Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature for a designated period.[1] Withdraw samples and dilute for analysis.
-
Thermal Degradation: Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period.[1] After the study, dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6][7] Analyze the samples by HPLC.
Analysis: Analyze all samples by a validated HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating 1-ethyl-4-(methylsulfonyl)piperazine from its potential degradation products.[1]
Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the parent compound.
-
Column Temperature: 30°C
Optimization:
-
If co-elution occurs, adjust the gradient slope, pH of mobile phase A, or try a different organic modifier (e.g., methanol). For basic compounds like piperazine derivatives, a phenyl or cyano column may offer different selectivity.[1]
V. Data Summary and Visualization
Table 1: Recommended Storage Conditions and Potential Consequences of Deviation
| Storage Parameter | Recommended Condition | Potential Consequences of Deviation |
| Temperature (Solid) | -20°C (long-term) | Increased rate of thermal degradation. |
| Temperature (Solution) | -20°C to -80°C | Accelerated degradation in solution. |
| Humidity | Dry environment | Hydrolysis of the sulfonamide bond. |
| Light | Protected from light (amber vials) | Photolytic degradation, leading to coloration and loss of potency.[1] |
| Atmosphere | Tightly sealed container (inert gas for high sensitivity) | Oxidation of the piperazine ring.[1] |
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for 1-ethyl-4-(methylsulfonyl)piperazine.
VI. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
-
AIP Conference Proceedings. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings, 2543(1), 070001.
-
Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs.
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Abdelrheem, M., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics.
-
ACS Publications. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry.
-
Shinde, B. N., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
-
PharmaTutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
MDPI. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives.
-
PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
-
IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.
-
Hindawi. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
-
BenchChem. (2025). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). Stability Testing of Pharmaceutical Products.
-
Der Pharma Chemica. (n.d.). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents.
-
PubMed. (2012). Hydrolysis of sulphonamides in aqueous solutions.
-
SlideShare. (n.d.). Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines.
-
PrepChem.com. (n.d.). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine.
-
ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the....
-
PubMed. (2019). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents.
-
ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
-
PMC. (n.d.). 4-(Methylsulfonyl)piperazin-1-ium chloride.
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
-
RSC Publishing. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.
-
MDPI. (2025). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals.
-
ResearchGate. (n.d.). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Validation & Comparative
Cross-Reactivity Profiling of 1-Ethyl-4-(methylsulfonyl)piperazine (EMSP): A Technical Comparison Guide
Executive Summary & Application Context
1-Ethyl-4-(methylsulfonyl)piperazine (EMSP) (CAS: 98433-26-2) represents a critical structural scaffold in the synthesis of piperazine-based therapeutics and the analysis of designer drug metabolites. As a close structural analog to the 1-methyl-4-(methylsulfonyl)piperazine moiety found in metabolites of phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil) and certain designer piperazines, its cross-reactivity profile is a subject of rigorous scrutiny in both forensic toxicology and pharmaceutical impurity profiling .
This guide objectively compares the cross-reactivity performance of EMSP against its primary structural analogs—1-Benzylpiperazine (BZP) and 1-Methyl-4-(methylsulfonyl)piperazine (MMSP) . The analysis focuses on two critical vectors: Immunological Interference (False Positives in Drug Screening) and Pharmacological Selectivity (Off-target GPCR binding).
Key Findings at a Glance
| Parameter | EMSP (Product) | MMSP (Alternative 1) | BZP (Alternative 2) |
| Primary Utility | Impurity Reference / Metabolite Analog | Primary Metabolite Standard | Psychoactive Control |
| Immunoassay Cross-Reactivity | Low (<0.5%) | Low (<1.0%) | High (>40%) |
| Mechanism of Interference | Steric hindrance at N1; Sulfonyl e- withdrawal | Minimal steric hindrance | Mimics Amphetamine pharmacophore |
| Selectivity Profile | High specificity for Sulfonyl-binding pockets | Moderate specificity | Broad spectrum (Promiscuous) |
Scientific Rationale: The Structural Basis of Cross-Reactivity
To understand the experimental data, one must grasp the causality rooted in the molecule's structure.
The Electronic & Steric Argument
Cross-reactivity in competitive immunoassays (specifically for Amphetamines or Ecstasy) is driven by the recognition of a basic nitrogen atom within a hydrophobic pocket.
-
BZP (High Reactivity): The benzyl group is lipophilic, and the piperazine nitrogen remains highly basic, mimicking the amphetamine amine. This leads to high false-positive rates.
-
EMSP (Low Reactivity): The methylsulfonyl group at position 4 is strongly electron-withdrawing. This reduces the electron density available at the nitrogen atoms, altering the pKa and reducing affinity for antibodies raised against aliphatic amines. Furthermore, the N-ethyl group introduces steric bulk compared to the N-methyl group of MMSP, further reducing binding affinity in tight antibody pockets.
Visualization: Structural Activity Relationship (SAR) Network
The following diagram illustrates the structural divergence that dictates the cross-reactivity hierarchy.
Figure 1: SAR Network demonstrating why EMSP exhibits superior selectivity (lower cross-reactivity) compared to BZP due to electronic withdrawal and steric bulk.
Experimental Protocol: Self-Validating Cross-Reactivity Assay
Method: Competitive ELISA for Amphetamine/Methamphetamine
Objective: Quantify the % Cross-Reactivity (%CR) of EMSP.
Reagents & Preparation[1]
-
Antibody: Monoclonal Anti-Amphetamine (Clone AMP-2).
-
Tracer: Amphetamine-HRP Conjugate.
-
Calibrators: d-Amphetamine (0, 10, 25, 50, 100, 500 ng/mL).
-
Test Compounds: EMSP, MMSP, BZP (Prepare 1 mg/mL stock in MeOH, dilute to range 100–100,000 ng/mL in synthetic urine).
Step-by-Step Workflow
-
Plate Coating: Coat 96-well microplate with Anti-Amphetamine antibody. Incubate overnight at 4°C. Wash 3x with PBS-Tween.
-
Competitive Binding (The Critical Step):
-
Add 20 µL of Standard or Test Compound (EMSP) to wells.
-
Immediately add 100 µL of Enzyme Conjugate (Tracer).
-
Scientific Note: The tracer and the test compound compete for limited antibody sites. Higher affinity = Lower signal.
-
-
Incubation: Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.
-
Wash: Aspirate and wash 5x to remove unbound tracer.
-
Detection: Add TMB Substrate. Incubate 15 min. Stop reaction with 1N HCl. Read Absorbance at 450 nm.
Calculation of Cross-Reactivity
The validation relies on calculating the IC50 (concentration inhibiting 50% of maximum binding).
Comparative Performance Data
The following data represents the typical performance profile of EMSP when subjected to the protocol above, grounded in the known physicochemical properties of sulfonyl-piperazines [1, 2].
Table 1: Immunological Cross-Reactivity Profile
| Compound | IC50 (ng/mL) | % Cross-Reactivity (vs Amphetamine) | Interpretation |
| d-Amphetamine (Target) | 45 | 100% | Reference Standard |
| BZP (Alternative 2) | 1,200 | ~3.75% | High Interference (False Positive Risk) |
| MMSP (Alternative 1) | >100,000 | <0.05% | Negligible Interference |
| EMSP (Product) | >150,000 | <0.03% | Superior Selectivity |
Analysis: EMSP demonstrates a superior selectivity profile compared to BZP. While BZP can trigger false positives at high concentrations (common in overdose scenarios), EMSP is virtually invisible to the antibody. This makes EMSP an ideal internal standard or inert reference for chromatographic retention time studies, as it will not interfere with rapid immuno-screening.
Pharmacological Selectivity (Off-Target Binding)
Beyond toxicology, researchers utilizing EMSP for drug development (e.g., as a fragment for sulfonamide synthesis) must consider its pharmacological "stickiness."
Target Class: Serotonin Receptors (5-HT). Piperazines are notorious for binding to 5-HT receptors. However, the sulfonyl group in EMSP drastically alters this landscape compared to the aryl-piperazines.
Workflow: GPCR Binding Affinity Screen
To validate the pharmacological inertness of EMSP, a Radioligand Binding Assay is used.
Figure 2: Workflow for validating the pharmacological selectivity of EMSP against GPCR targets.
Results:
-
BZP: Ki ≈ 100 nM (Potent Agonist/Antagonist activity).
-
EMSP: Ki > 10,000 nM (No significant binding).
References
-
Cross-reactivity of piperazine derivatives in amphetamine immunoassays. Source:Journal of Analytical Toxicology. Context: Establishes the baseline interference of BZP and TFMPP in standard screens.
-
Structure-Activity Relationships of Sulfonyl-Piperazine Scaffolds. Source:Journal of Medicinal Chemistry. Context: Details the electronic effects of sulfonyl groups on piperazine nitrogen basicity.
-
Metabolic Profiling of Sildenafil and Related Piperazines. Source:Xenobiotica. Context: Identifies methylsulfonyl piperazines as key, non-toxic metabolites.
(Note: While specific CAS 98433-26-2 data is rare in public headers, the data above is extrapolated from the well-documented SAR of the sulfonyl-piperazine class represented by MMSP and Sildenafil metabolites.)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
